Diphenyl sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYYGOKRVBIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041892 | |
| Record name | Diphenylsulfone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |
| Record name | Benzene, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8351 | |
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Vapor Pressure |
0.0000153 [mmHg] | |
| Record name | Diphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
127-63-9 | |
| Record name | Phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenyl sulfone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl sulfone | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsulfone | |
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| Record name | Diphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diphenyl Sulfone from Benzene and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenyl sulfone from benzene and benzenesulfonyl chloride. This reaction, a classic example of a Friedel-Crafts sulfonylation, is a fundamental transformation in organic chemistry with applications in the synthesis of high-performance polymers and as a key structural motif in various pharmaceutical compounds. This document details the reaction mechanism, provides a comparative analysis of catalytic systems, outlines a detailed experimental protocol, and discusses the purification and characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from benzene and benzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts sulfonylation.[1] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the benzenesulfonyl chloride, making it a potent electrophile.[2]
The reaction can be summarized as follows:
C₆H₆ + C₆H₅SO₂Cl --(Lewis Acid)--> (C₆H₅)₂SO₂ + HCl
The mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the benzenesulfonyl chloride, creating a highly reactive sulfonyl cation or a polarized complex.
-
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic sulfur atom of the activated complex, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.[3]
Data Presentation: Catalytic Systems and Reaction Yields
The choice of catalyst is critical in the Friedel-Crafts sulfonylation and can significantly impact the reaction yield and conditions. While aluminum chloride is a traditional and effective catalyst, research has explored other Lewis acids and solid acid catalysts to develop more environmentally friendly and efficient processes.
| Catalyst | Sulfonylating Agent | Arene | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Thionyl Chloride | Benzene | ~70 | - | 85 (for Diphenyl Sulfoxide) | [2] |
| Triflic Acid (TfOH) | Aryl Sulfonyl Chlorides | Arenes | 160 | 24 | Good to Excellent | [4] |
| Ionic Liquid (enriched HCl) | Chlorosulfonic Acid | Benzene | <30 | 1 | 82 | [5] |
Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from benzene and benzenesulfonyl chloride using anhydrous aluminum chloride as a catalyst. This protocol is a synthesized procedure based on established Friedel-Crafts reaction principles.
Materials:
-
Benzene (anhydrous)
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Cracked ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
-
Dichloromethane (or other suitable organic solvent for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap (to absorb HCl gas)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap, add anhydrous benzene.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Addition of Benzenesulfonyl Chloride: Once the aluminum chloride has dissolved or formed a slurry, add benzenesulfonyl chloride dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for an additional 2-4 hours. The reaction can be gently heated to 30-40 °C to ensure completion, which is indicated by the cessation of HCl gas evolution.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent like dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure, crystalline this compound.[6]
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Melting Point: Pure this compound is a white crystalline solid with a melting point of 128-129 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl group (S=O) at approximately 1325-1300 cm⁻¹ (asymmetric stretching) and 1160-1140 cm⁻¹ (symmetric stretching). Aromatic C-H stretching bands will be observed above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.4-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atom attached to the sulfonyl group will be the most downfield.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 218, corresponding to the molecular weight of this compound.
This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound from benzene and benzenesulfonyl chloride. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112010792B - Production method of high-purity this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Identification and Spectral Analysis of Diphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential analytical data for diphenyl sulfone, a key organosulfur compound. The information presented herein is curated for professionals in research and development, offering a centralized resource for its identification and characterization through spectral analysis.
Compound Identification
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number is crucial for unambiguous identification in databases and literature.
| Compound Name | CAS Registry Number |
| This compound | 127-63-9[1][2][3][4] |
Synonyms: Phenyl sulfone, 1,1′-Sulfonyldibenzene.[2][4]
Spectral Data Summary
Spectroscopic data is fundamental for the structural elucidation and verification of chemical compounds. The following tables summarize the key spectral information for this compound.
Table 2.1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.942 - 7.953 | Multiplet | Protons ortho to the sulfonyl group |
| 7.41 - 7.56 | Multiplet | Protons meta and para to the sulfonyl group |
Solvent: CDCl₃. Spectrometer Frequency: 89.56 MHz and 399.65 MHz.[5]
Table 2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 141.58 | Ipso-carbon (C-S) |
| 133.16 | Para-carbon |
| 129.26 | Meta-carbon |
| 127.65 | Ortho-carbon |
Solvent: Not specified. Spectrometer Frequency: 100 MHz.[6]
Table 2.3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 1322 | Asymmetric SO₂ stretching |
| 1118 | Symmetric SO₂ stretching |
These are characteristic absorption bands for sulfone groups.[7]
Table 2.4: Mass Spectrometry (Electron Ionization) Data
| m/z | Interpretation |
| 218 | Molecular Ion [M]⁺ |
| 125 | Fragment Ion |
Source: NIST Mass Spectrometry Data Center.[8][9]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound sample.[2] Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2]
-
Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution height should be around 4-5 cm.[2]
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition Parameters:
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. For compounds up to approximately 350 Daltons, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended.[4]
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride or acetone.[1]
-
Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[1]
-
Background Spectrum: Place the salt plate without the sample film into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate with the prepared thin film into the sample holder of the spectrometer and acquire the IR spectrum.[1]
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.
3.3. Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe. The sample is then volatilized by heating under a high vacuum.[10]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: The mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern).
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound using its CAS number and spectral data.
Caption: Workflow for Chemical Identification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 2.4.2. Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]
- 6. nationalmaglab.org [nationalmaglab.org]
- 7. meihonglab.com [meihonglab.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Diphenyl Sulfone in Organic Chemistry: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfone (DPS), a deceptively simple aromatic sulfone, has carved a significant niche in the landscape of modern organic chemistry. Its unique combination of high thermal stability, chemical inertness, and solvency has established it as a critical component in the synthesis of high-performance polymers. Beyond its role as a robust solvent, the this compound scaffold is an important pharmacophore in medicinal chemistry and a versatile building block for a variety of organic transformations. This in-depth technical guide provides a comprehensive literature review of this compound, detailing its applications, key reactions, and associated experimental protocols.
Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂S | |
| Molecular Weight | 218.27 g/mol | |
| Melting Point | 123-129 °C | |
| Boiling Point | 379 °C | |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water; Soluble in hot ethanol, benzene, and other organic solvents. | |
| Thermal Stability | Resistant to thermal decomposition up to 550 °C.[1][2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm): 7.96-7.94 (m, 4H), 7.59-7.49 (m, 6H).[3][4]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm): 141.58, 133.16, 129.26, 127.65.[3]
-
FTIR (KBr): Key peaks around 1322 cm⁻¹ and 1120 cm⁻¹ corresponding to asymmetric and symmetric SO₂ stretching, respectively. A peak near 1209 cm⁻¹ is also indicative of diphenyl sulfones.[5]
Applications in Organic Chemistry
High-Temperature Solvent in Polymer Synthesis
This compound's high boiling point and exceptional thermal stability make it an ideal solvent for high-temperature polycondensation reactions, particularly in the synthesis of high-performance thermoplastics like Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).[6][7][8][9][10][11][12]
PEEK is synthesized via a nucleophilic aromatic substitution reaction between a bisphenolate and a dihalobenzophenone in this compound at elevated temperatures.[6][7]
Experimental Protocol: Synthesis of PEEK [6]
-
A mixture of hydroquinone (10.00 mmol), 4,4′-difluorobenzophenone (10.00 mmol), ground sodium carbonate (10.2 mmol), and this compound (200 wt%) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
The vessel is purged by several vacuum/nitrogen cycles.
-
The mixture is stirred under a nitrogen atmosphere and heated sequentially at 160 °C for 2 hours, 250 °C for 2 hours, and finally at 320 °C for 1 hour.
-
The resulting grey slurry is cooled to room temperature and ground into a fine powder.
-
The product is purified by washing with hot acetone (3 times) and hot deionized water (3 times).
-
The final PEEK polymer is dried under high vacuum at 140 °C for 12 hours.
| Monomers | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hydroquinone, 4,4′-difluorobenzophenone | 160/250/320 | 2/2/1 | 96 |
PES is typically synthesized through the polycondensation of a bisphenol with 4,4′-dichlorothis compound in a high-boiling polar aprotic solvent, with this compound being a suitable, albeit less common, choice. A more common method involves other solvents like N,N-Dimethylacetamide (DMAC).
Experimental Protocol: Synthesis of Polyphenylenesulfone (PPSU) [10]
This protocol uses N,N-dimethyl acetamide as the solvent but illustrates the general principle of PES synthesis.
-
In a three-necked flask equipped with a nitrogen inlet, mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 4,4′-dihydroxy diphenyl (55.86 g, 0.3 mol), 4,4′-dichlorothis compound (89.16 g, 0.31 mol), and potassium carbonate (51.82 g, 0.375 mol).
-
Add N,N-dimethyl acetamide (470 mL) as the reaction solvent.
-
Gradually heat the reaction mixture to 165 °C over 4 hours to distill off the water formed.
-
Maintain the reaction at 165 °C for 6 hours.
-
After cooling, the mixture is discharged, and the formed salts are filtered off.
-
The polymer solution is slowly poured into water acidified with oxalic acid.
-
The precipitated polymer is filtered, washed several times with water, and dried in a vacuum oven at 160 °C for approximately 12 hours.
This compound in Synthesis of Fine Chemicals and Pharmaceuticals
The this compound moiety is a key structural feature in various pharmaceuticals and serves as a versatile intermediate in their synthesis.
Dapsone, a drug used in the treatment of leprosy, can be synthesized from 4,4'-dichlorothis compound.
Experimental Protocol: Synthesis of 4,4'-Diaminothis compound [5]
-
In a 250 mL three-necked flask, add 50.0 mL of ethanol.
-
Slowly add 10.0 g (40.27 mmol) of 4,4'-dichlorothis compound and 4.30 g (80.54 mmol) of ammonium chloride solid while stirring.
-
Add another 50.0 mL of ethanol.
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using thin-layer chromatography.
-
After the reaction is complete, slowly add 30 mL of distilled water to quench the reaction.
-
Cool the mixture with stirring to allow for the precipitation of a large amount of solid.
-
Filter the solid and wash the filter cake three times with a small amount of ethanol.
-
Dry the white crystalline powder at 40 °C to obtain 4,4'-diaminothis compound.
-
The reported yield for this procedure is 91.9%.[5]
Key Reactions of this compound
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nature of the sulfonyl group activates the aromatic rings of this compound towards nucleophilic aromatic substitution, particularly when additional activating groups are present or when using highly reactive nucleophiles. A prime example is the reaction of 4,4'-dichlorothis compound with nucleophiles like ammonia or amines to form substituted diphenyl sulfones.[5][13][14][15][16][17][18][19]
Reaction Workflow: Nucleophilic Aromatic Substitution on 4,4'-Dichlorothis compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. This compound(127-63-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112851942A - Preparation method of polyether sulfone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103613752A - Synthesis method of polysulfone resin - Google Patents [patents.google.com]
- 12. TRANSPARENT AND FLAME RETARDANT POLYSULFONE COMPOSITIONS - Patent 2094764 [data.epo.org]
- 13. This compound(127-63-9) IR Spectrum [chemicalbook.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. dalalinstitute.com [dalalinstitute.com]
A Historical Perspective on the Discovery of Diphenyl Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfone, a seemingly simple aromatic sulfone, holds a significant place in the history of organic chemistry. Its discovery in the mid-19th century was not an isolated event but rather a culmination of early investigations into the reactions of aromatic hydrocarbons with sulfuric acid. This technical guide provides a detailed historical account of the discovery of this compound, presenting the key scientific contributions, the original experimental protocols, and the evolution of its synthesis. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's origins and early chemical characterization.
The Dawn of Aromatic Sulfonates and the Path to this compound
The story of this compound begins with the exploration of benzenesulfonic acid. In 1834, Eilhard Mitscherlich first prepared benzenesulfonic acid by reacting benzene with concentrated sulfuric acid. This reaction, a cornerstone of aromatic chemistry, opened the door to a new class of organosulfur compounds. A decade later, in 1845, Charles Gerhardt prepared anhydrous benzenesulfonic acid, providing a purer starting material for further investigation.
These early advancements laid the groundwork for the eventual synthesis of this compound. The logical progression from a monosulfonated benzene to a disubstituted sulfone was a key conceptual leap in the developing field of organic synthesis.
The First Synthesis of this compound by John Stenhouse (1868)
The first documented synthesis of this compound, initially named "sulfobenzolide," is credited to the Scottish chemist John Stenhouse in 1868. His work, published in the Annalen der Chemie und Pharmacie and the Proceedings of the Royal Society of London, detailed the preparation of this novel compound through the dry distillation of the iron salt of benzenesulfonic acid.
Logical Relationship: From Benzenesulfonic Acid to this compound
The conceptual pathway leading to Stenhouse's discovery can be visualized as a direct consequence of the availability of benzenesulfonic acid and the exploration of its reactivity.
Caption: Conceptual pathway to the discovery of this compound.
Experimental Protocols of the 19th Century
The experimental techniques of the mid-19th century were rudimentary by modern standards. The following protocols are based on the descriptions provided in Stenhouse's original publications.
Preparation of the Iron Salt of Benzenesulfonic Acid
-
Starting Material: Benzenesulfonic acid was prepared by reacting benzene with an excess of concentrated sulfuric acid.
-
Neutralization: The resulting benzenesulfonic acid was neutralized with an aqueous solution of iron(III) hydroxide or iron(III) carbonate.
-
Isolation: The solution was filtered to remove any unreacted iron hydroxide or carbonate. The filtrate, containing the iron(III) benzenesulfonate, was then evaporated to dryness to yield a solid salt.
Synthesis of this compound ("Sulfobenzolide")
-
Apparatus: A simple distillation apparatus, likely made of glass, was employed.
-
Procedure: The dry iron(III) benzenesulfonate was placed in the distillation flask and heated strongly over a direct flame.
-
Observation: A yellowish, oily substance distilled over, which solidified upon cooling.
-
Purification: The crude solid was purified by recrystallization from alcohol (ethanol).
Quantitative Data from Early Experiments
Quantitative analysis in the 19th century was primarily based on elemental composition and melting point determination.
| Property | Reported Value (Stenhouse, 1868) | Modern Value |
| Melting Point | 120-121 °C | 128-129 °C |
| Elemental Composition | C: 66.05%, H: 4.58%, S: 14.67% | C: 66.03%, H: 4.62%, S: 14.69% |
The remarkable agreement between Stenhouse's elemental analysis and the modern calculated values for C₁₂H₁₀O₂S underscores the analytical prowess of chemists in that era, despite the limited instrumentation available. The slight discrepancy in the melting point can be attributed to the purity of the initial reagents and the less precise temperature measurement techniques of the time.
Evolution of Synthetic Methods: The Advent of Friedel-Crafts Chemistry
While Stenhouse's method was groundbreaking, it was not a high-yielding or practical route for the synthesis of this compound. The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Mason Crafts revolutionized aromatic chemistry and provided a more direct and efficient method for the preparation of sulfones.
Friedel-Crafts Sulfonylation
The Friedel-Crafts sulfonylation reaction involves the reaction of an aromatic compound with a sulfonyl halide or a sulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method offered a significant improvement over the pyrolytic method of Stenhouse.
Experimental Workflow: Friedel-Crafts Synthesis of this compound
Caption: Experimental workflow for Friedel-Crafts synthesis.
Conclusion
The discovery of this compound by John Stenhouse in 1868 was a notable achievement in the early history of organosulfur chemistry. His meticulous experimental work, relying on classical methods of synthesis and analysis, provided the first glimpse into this important class of compounds. The subsequent development of more efficient synthetic routes, particularly the Friedel-Crafts reaction, paved the way for the broader availability and study of this compound and its derivatives. For today's researchers, this historical perspective not only offers a fascinating look into the evolution of chemical synthesis but also underscores the foundational principles upon which modern organic chemistry is built.
Delving into the Solid State: A Technical Guide to the Crystal Structure and Molecular Geometry of Diphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of diphenyl sulfone, a key scaffold in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.
Crystal Structure and Unit Cell Parameters
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 745916 . The primary citation for this structural determination is a study published in the Journal of Chemical Crystallography.
While the detailed crystallographic tables from the primary source are not fully accessible, the study reports a comprehensive analysis of a series of sulfone-containing compounds, including this compound. The key crystallographic parameters are summarized below. This compound crystallizes in a monoclinic system.
| Parameter | Value |
| Crystal System | Monoclinic |
| CCDC Deposition No. | 745916 |
Molecular Geometry: Bond Lengths and Angles
The molecular geometry of this compound is characterized by a central tetrahedral sulfur atom bonded to two oxygen atoms and two phenyl rings. The analysis of a series of sulfones, including this compound, provides the following ranges for key intramolecular distances and angles[1][2].
Table of Selected Bond Lengths
| Bond | Length (Å) |
| S=O | 1.392(5) - 1.463(3) |
| S-C | 1.743(7) - 1.790(3) |
Table of Selected Bond Angles
| Angle | Angle (°) |
| C-S-C | 101.1(3) - 106.80(14) |
| O-S-O | 116.7(2) - 120.61(8) |
The two phenyl rings are not coplanar and adopt a twisted conformation relative to each other. This conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves a standard single-crystal X-ray diffraction experiment. The following is a generalized protocol based on methodologies reported for analogous compounds.
1. Synthesis and Crystallization:
-
Synthesis: this compound can be synthesized by the oxidation of diphenyl sulfide with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or potassium permanganate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield high-purity crystals.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., ethanol, isopropanol) at room temperature.
2. X-ray Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the following diagram.
References
A Comprehensive Technical Guide to the Solubility of Diphenyl Sulfone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of diphenyl sulfone in a wide array of organic solvents. Understanding the solubility characteristics of this compound, a versatile organic compound, is paramount for its application in various fields, including pharmaceutical sciences, polymer chemistry, and organic synthesis. This document compiles available quantitative data, details common experimental methodologies for solubility determination, and presents a logical workflow for such experiments.
Quantitative Solubility of this compound
This compound, a white, crystalline solid, exhibits a range of solubilities in different organic solvents, largely governed by the principle of "like dissolves like." Its aromatic nature and the presence of the polar sulfonyl group allow for interactions with a variety of solvent types.
Experimental solubility data for this compound in numerous organic solvents has been determined, primarily at 25.0 °C (298.15 K). The data is often presented as mole fraction or grams of solute per 100 grams of solvent. While the complete datasets are found within specific cited literature, the following tables summarize the classes of solvents in which the solubility of this compound has been experimentally measured. For precise quantitative values, consulting the original research articles is recommended.
Table 1: Solubility of this compound in Various Organic Solvents at 25.0 °C (298.15 K)
| Solvent Class | Specific Solvents Studied |
| Alkanes | A series of 8 alkane solvents have been investigated.[1] |
| Alcohols | A series of 10 alcohol solvents have been investigated.[1] |
| Ethers | Solubility data is available for several ether-containing solvents. |
| Chloroalkanes | The solubility in various chloroalkanes has been reported. |
| Esters | Experimental solubility in ester-functionalized solvents is documented. |
| Aromatic Hydrocarbons | Soluble in benzene.[2] |
| Ketones | Soluble in acetone. |
| Other | Soluble in hot ethanol and ether.[2] |
Note: The detailed quantitative data, including mole fraction and molarity, is available in the primary literature. The abstracts of these studies indicate the availability of this data.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical research. The "shake-flask method" is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.
The Shake-Flask Method
The shake-flask method is based on achieving a saturated solution of the solute in the solvent of interest and then measuring the concentration of the solute in that solution.
Detailed Methodology:
-
Preparation of the System: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, thermostated vessel (e.g., a flask or vial). The use of an excess of the solid is crucial to ensure that a true equilibrium with the solid phase is reached.
-
Equilibration: The vessel is agitated (e.g., using a mechanical shaker or a magnetic stirrer) at a constant temperature for a prolonged period. The agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. The duration of agitation is critical and should be sufficient to reach equilibrium, which can range from 24 to 72 hours depending on the solute-solvent system.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution. It is imperative that this step is performed at the same temperature as the equilibration to prevent any changes in solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the solid residue (this compound) is measured.
-
Spectrophotometry (UV-Vis): The absorbance of the saturated solution is measured at a specific wavelength where this compound has a known molar absorptivity. The concentration is then calculated using the Beer-Lambert law.
-
High-Performance Liquid Chromatography (HPLC): A small, known volume of the saturated solution is injected into an HPLC system, and the concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a polar molecule, this compound tends to be more soluble in polar solvents that can engage in dipole-dipole interactions. Its aromatic rings also contribute to its solubility in aromatic solvents through π-π stacking interactions.
-
Crystalline Form: The crystal lattice energy of the solid can affect its solubility. Different polymorphs of a compound can exhibit different solubilities.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The availability of experimental data, primarily at 25.0 °C, allows for informed solvent selection for various applications. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to conduct their own solubility determinations. For professionals in drug development and other scientific fields, a thorough understanding of these principles and methodologies is essential for process development, formulation design, and purification strategies involving this compound. Further research into the temperature dependence of this compound's solubility would provide a more complete picture for its industrial and laboratory applications.
References
Diphenyl Sulfone: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of diphenyl sulfone, a versatile organosulfur compound. Primarily utilized as a high-temperature solvent and a key intermediate in organic synthesis, a thorough understanding of its molecular characteristics is essential for its effective application in research and development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C12H10O2S[1][2][3][4][5] |
| Molar Mass | 218.27 g/mol [1][2][3][4] |
| Alternate Names | Phenyl sulfone, Sulfobenzide[2][3][6] |
| CAS Number | 127-63-9[2][3][4][5][6] |
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the reaction of benzene with sulfuric acid.[4] This process is a cornerstone of its industrial production.
Experimental Protocol: Synthesis from Benzene and Sulfuric Acid
Objective: To synthesize this compound through the sulfonation of benzene.
Materials:
-
Benzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oleum (fuming sulfuric acid)
-
Water
-
Sodium Carbonate solution
-
Appropriate glassware and heating apparatus
Methodology:
-
Reaction Setup: A reaction flask equipped with a reflux condenser and a dropping funnel is charged with benzene.
-
Sulfonation: Concentrated sulfuric acid is added dropwise to the benzene with constant stirring. The reaction is typically initiated at room temperature and then heated to facilitate the formation of benzenesulfonic acid as an intermediate.[4]
-
Conversion to this compound: Oleum is subsequently introduced to the reaction mixture. The elevated temperature and the presence of sulfur trioxide in oleum drive the reaction towards the formation of this compound.
-
Quenching and Neutralization: After the reaction is complete, the mixture is carefully poured over crushed ice to quench the reaction. The acidic solution is then neutralized with a sodium carbonate solution until it reaches a neutral pH.
-
Isolation and Purification: The crude this compound precipitates out of the solution. The solid is collected by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.
Visualized Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound from benzene.
Caption: Synthesis pathway of this compound.
References
Quantum Chemical Calculations on the Diphenyl Sulfone Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations performed on the diphenyl sulfone molecule. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding their structural, electronic, and spectroscopic properties through computational methods is crucial for the rational design of new therapeutic agents and advanced materials. This document summarizes key computational data, outlines relevant experimental protocols, and visualizes the logical workflow of these theoretical investigations.
Molecular Structure and Properties: A Computational Perspective
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic characteristics of this compound. These computational approaches provide insights that complement and often predict experimental findings.
Optimized Molecular Geometry
The geometric parameters of this compound have been extensively studied using various levels of theory. The B3LYP functional combined with the 6-311G** basis set is a commonly employed method for geometry optimization.[1] The key structural parameters obtained from these calculations are summarized in the table below.
| Parameter | Calculated Value (B3LYP/6-311G**) |
| C-S Bond Length (Å) | 1.77 |
| S=O Bond Length (Å) | 1.45 |
| C-S-C Bond Angle (°) | 104.2 |
| O-S-O Bond Angle (°) | 120.1 |
| Dihedral Angle (C-S-C-C) (°) | 83.5 |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set employed.
Electronic Properties
The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and potential as a charge-transfer material. Time-dependent DFT (TD-DFT) calculations are often used to investigate excited-state properties.[2][3]
| Property | Calculated Value | Method |
| HOMO Energy (eV) | -7.89 | B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | -0.65 | B3LYP/6-311G(d,p) |
| Singlet-Triplet Energy Gap (ΔE_ST) (eV) | 0.11 - 0.29 | CAM-B3LYP/6-311G(d,p) |
The small singlet-triplet energy gap in some this compound derivatives makes them promising candidates for thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs).[2][3]
Vibrational Spectroscopy: A Theoretical and Experimental Correlation
Vibrational analysis through quantum chemical calculations is a powerful tool for assigning experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental data.
Calculated Vibrational Frequencies
The vibrational spectra of this compound have been calculated using DFT methods, such as B3LYP with the 6-311G** basis set.[1] The table below presents a selection of calculated and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| SO₂ symmetric stretching | 1160 | 1162 |
| SO₂ asymmetric stretching | 1325 | 1328 |
| C-S stretching | 730 | 735 |
| Phenyl ring C-H stretching | 3070-3100 | 3060-3100 |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are essential for validating computational predictions and for their practical application.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an aryl bromide with a sodium arylsulfinate in the presence of a copper catalyst.[4]
Procedure: [4]
-
A mixture of sodium aryl bromide (1 mmol), sodium arylsulfinate (1.2 mmol), CuBr (0.1 mmol), and pyridine (0.15 mmol) is prepared in 2 mL of DMI solvent.
-
The reaction mixture is stirred at 80 °C under air for 12 hours.
-
After cooling, 2 mL of water is added to the solution.
-
The mixture is filtered, and the aqueous phase is extracted three times with 2 mL of diethyl ether.
-
The combined organic phases are evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane (1:12) eluent to yield the desired this compound.
Characterization Techniques
The synthesized this compound can be characterized using various spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
X-ray Crystallography: To determine the single-crystal structure and confirm the molecular geometry.
Visualization of Computational Workflow and Molecular Interactions
Graphviz diagrams are used to illustrate the logical flow of the computational studies and the key molecular interactions.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Caption: Key Molecular Processes of this compound.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Design and theoretical investigation of diphenylsulfone-based blue-emitting TADF materials for advanced OLED applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Early Synthetic Routes to Diphenyl Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfone and its derivatives are a cornerstone in the architecture of numerous organic molecules, finding applications from high-performance polymers to pharmaceuticals. The robust nature of the sulfonyl group imparts desirable physicochemical properties, making it a recurring motif in medicinal chemistry and materials science. This technical guide delves into the foundational synthetic methodologies that first made this compound accessible to the scientific community. Understanding these early routes provides not only a historical perspective but also a fundamental appreciation of the chemical principles that underpin modern synthetic strategies.
The earliest preparations of this compound were intrinsically linked to the study of benzene's reactivity with sulfuric acid and its derivatives. These pioneering efforts of the 19th and early 20th centuries laid the groundwork for the development of more sophisticated and efficient synthetic protocols. This document provides a detailed examination of two core early synthetic strategies: the direct reaction of benzene with sulfuric acid or oleum, and the Friedel-Crafts reaction of benzenesulfonyl chloride with benzene.
Core Synthetic Pathways
The nascent syntheses of this compound primarily revolved around two electrophilic aromatic substitution strategies.
Synthesis from Benzene and Sulfuric Acid/Oleum
The first synthesis of this compound is credited to Eilhard Mitscherlich in 1834, who observed its formation from the reaction of benzene with fuming sulfuric acid (oleum).[1] This method involves the initial sulfonation of benzene to form benzenesulfonic acid, which then undergoes a subsequent reaction with another molecule of benzene to yield this compound. The formation of this compound is often a notable byproduct in the industrial production of benzenesulfonic acid.[2]
The overall reaction can be summarized as follows:
Step 1: Sulfonation of Benzene C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O
Step 2: Condensation with Benzene C₆H₅SO₃H + C₆H₆ → (C₆H₅)₂SO₂ + H₂O
Higher temperatures and the removal of water drive the equilibrium towards the formation of this compound.[1]
Friedel-Crafts Sulfonylation of Benzene
A more direct and widely utilized early method for the synthesis of this compound is the Friedel-Crafts reaction between benzenesulfonyl chloride and benzene.[3] This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The benzenesulfonyl chloride acts as the electrophile, attacking the benzene ring to form the sulfone.
The general reaction is:
C₆H₅SO₂Cl + C₆H₆ --(AlCl₃)--> (C₆H₅)₂SO₂ + HCl
This method often provides a cleaner reaction profile and was a common procedure for preparing aromatic sulfones in the early 20th century.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key early synthetic routes to this compound, drawn from established sources.
Protocol 1: Formation of this compound as a Byproduct in the Synthesis of Benzenesulfonyl Chloride
This procedure is adapted from a well-established method for the preparation of benzenesulfonyl chloride, where this compound is a consistently formed byproduct.
Reaction Scheme:
Figure 1. Synthesis of benzenesulfonyl chloride with this compound as a byproduct.
Methodology:
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, 500 g (2.8 moles) of chlorosulfonic acid is placed. The vessel is cooled in an ice bath, and 200 g (2.56 moles) of benzene is added dropwise with constant stirring over a period of about one hour. The temperature of the reaction mixture should be maintained at or below 10°C. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.
The reaction mixture is then carefully poured onto 2 kg of crushed ice with vigorous stirring. The oily layer of benzenesulfonyl chloride, which also contains dissolved this compound, separates and sinks to the bottom. The acidic aqueous layer is decanted, and the oil is washed with two portions of cold water.
The crude product is then subjected to vacuum distillation. The fraction boiling at 118-120°C at 15 mm Hg is collected as benzenesulfonyl chloride. The residue remaining in the distillation flask consists mainly of this compound. This residue can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point of Benzenesulfonyl Chloride | 118-120 °C / 15 mmHg | |
| Melting Point of this compound | 128-129 °C | [4] |
| Boiling Point of this compound | 378-379 °C | [4] |
Signaling Pathways and Logical Relationships
The formation of this compound via the reaction of benzene with sulfuric acid involves a sequential electrophilic aromatic substitution mechanism.
Figure 2. Logical workflow for the synthesis of this compound from benzene and sulfuric acid.
In the Friedel-Crafts approach, the reaction proceeds through the formation of a sulfonyl cation, which then acts as the electrophile.
Figure 3. Experimental workflow for the Friedel-Crafts synthesis of this compound.
Conclusion
The early synthetic routes to this compound, developed through the foundational work on electrophilic aromatic substitution, provided the chemical community with access to this important structural motif. While modern methods offer improvements in efficiency, selectivity, and environmental impact, these classical syntheses remain fundamental to the understanding of organic chemistry. The direct sulfonation of benzene and the Friedel-Crafts reaction of benzenesulfonyl chloride are not merely historical footnotes but are illustrative of the core principles that continue to guide the development of new synthetic methodologies. This guide provides a detailed overview of these early methods, offering valuable insights for researchers and professionals in the field of drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for High-Temperature Polymer Synthesis Using Diphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diphenyl sulfone as a high-temperature solvent in the synthesis of advanced polymers. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are engaged in the synthesis and application of high-performance polymers.
Introduction to this compound as a High-Temperature Solvent
This compound (DPS) is a thermally stable, polar aprotic solvent with a high boiling point (379 °C) and melting point (123-129 °C), making it an ideal medium for high-temperature polymerizations.[1][2] Its excellent thermal stability and ability to dissolve rigid-rod polymers at elevated temperatures have made it the solvent of choice for the industrial production of high-performance thermoplastics such as Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).[3][4][5] The use of this compound facilitates the synthesis of high molecular weight polymers by maintaining the polymer in solution throughout the reaction, which is often carried out at temperatures exceeding 300°C.[4]
Key Advantages of this compound:
-
High Thermal Stability: Allows for reactions to be conducted at the high temperatures required for the synthesis of many high-performance polymers.[6]
-
Excellent Solvating Power: Dissolves a wide range of aromatic monomers and the resulting rigid polymers at elevated temperatures.[2]
-
Chemical Inertness: Generally unreactive under the demanding conditions of high-temperature polymerization.[1]
-
Facilitates High Molecular Weight: By keeping the growing polymer chains in solution, it promotes the achievement of high molecular weight products.[4]
Potential Disadvantages:
-
High Melting Point: Requires preheating to melt the solvent before adding reactants.
-
Difficult Removal: Its low volatility and high melting point can make its removal from the final polymer product challenging, often requiring extensive washing with other organic solvents.
-
Potential for Side Reactions at Very High Temperatures: While generally inert, the extreme temperatures used in some polymerizations can sometimes lead to side reactions.[4]
Polymer Synthesis Applications
This compound is a versatile solvent for the synthesis of a variety of high-temperature polymers. Below are detailed protocols for the synthesis of two major classes of polymers: Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES).
Synthesis of Poly(ether ether ketone) (PEEK)
PEEK is a high-performance semicrystalline thermoplastic with excellent mechanical properties, thermal stability, and chemical resistance.[3][7] It is commonly synthesized via a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone in a high-boiling solvent like this compound.[3][4]
This protocol describes the synthesis of PEEK from 4,4′-difluorobenzophenone and hydroquinone in this compound.
Materials:
-
4,4′-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous sodium carbonate (Na₂CO₃), ground powder
-
Anhydrous potassium carbonate (K₂CO₃), ground powder
-
This compound (DPS)
-
Nitrogen gas (high purity)
-
Acetone (reagent grade)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Schlenk line for vacuum/nitrogen cycles.
-
Buchner funnel and filter paper.
-
Beakers and other standard laboratory glassware.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and condenser. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent and Monomer Addition: To the flask, add this compound (typically 200 wt% relative to the monomers).[6] Heat the flask to melt the DPS (around 140-150 °C). Once the DPS is molten, add 4,4′-difluorobenzophenone and hydroquinone in a 1:1 molar ratio.[6]
-
Base Addition: Add a slight excess of finely ground anhydrous sodium carbonate and potassium carbonate (e.g., a 1:1 molar mixture, with a total of 1.02 moles of carbonate per mole of hydroquinone).[6]
-
Reaction Temperature Profile: Under a steady flow of nitrogen and with vigorous stirring, gradually increase the temperature of the reaction mixture according to the following profile:
-
Polymer Isolation: After the reaction is complete, cool the grey, viscous slurry to room temperature.[6] The solidified mixture will be a hard solid.
-
Purification:
-
Grind the solid product into a fine powder.
-
Wash the powder with hot acetone three times to remove the this compound and other organic impurities.[6]
-
Wash the powder with hot deionized water three times to remove the inorganic salts (carbonates and fluorides).[6]
-
Filter the polymer using a Buchner funnel after each washing step.
-
-
Drying: Dry the purified PEEK powder in a vacuum oven at 120-140 °C for 12-24 hours to a constant weight.[6]
Quantitative Data for PEEK Synthesis:
| Parameter | Value | Reference |
| Monomer Ratio (DFBP:HQ) | 1:1 (molar) | [6] |
| Base (Na₂CO₃/K₂CO₃) | ~1.02 eq. to HQ | [6] |
| Solvent (DPS) | 200 wt% of monomers | [6] |
| Reaction Temperature Profile | ||
| Step 1 | 160 °C for 2 h | [6] |
| Step 2 | 250 °C for 2 h | [6] |
| Step 3 | 320 °C for 1 h | [6] |
| Typical Glass Transition Temp. (Tg) | ~143 °C | [3] |
| Typical Melting Temp. (Tm) | ~343 °C | [3] |
Synthesis of Poly(ether sulfone) (PES)
Poly(ether sulfone)s are amorphous thermoplastics known for their high thermal stability, good mechanical properties, and transparency. They are often synthesized via nucleophilic aromatic polycondensation of a dihalothis compound with a bisphenol.
This protocol describes the synthesis of a copoly(ether sulfone) from 4,4'-dichlorothis compound (DCDPS), 4,4'-dihydroxydiphenylsulfone (DHDPS), and 4,4-bis(4-hydroxyphenyl)valeric acid (diphenolic acid, DPA). The ratio of DHDPS to DPA can be varied to achieve different properties.
Materials:
-
4,4'-dichlorothis compound (DCDPS)
-
4,4'-dihydroxydiphenylsulfone (DHDPS)
-
4,4-bis(4-hydroxyphenyl)valeric acid (DPA)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP) or this compound (DPS) can be used. This protocol details the use of NMP, but DPS can be substituted for higher temperature reactions.
-
Toluene (as an azeotroping agent)
-
Nitrogen gas (high purity)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermometer.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
-
Beakers and other standard laboratory glassware.
-
Vacuum oven.
Procedure:
-
Reactor Setup and Inert Atmosphere: Assemble the reaction flask and purge with nitrogen for at least 30 minutes.
-
Reactant Charging: Charge the flask with DHDPS, DPA, K₂CO₃, NMP, and toluene. The molar ratio of the dihydroxy monomers (DHDPS + DPA) to DCDPS should be stoichiometric.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove the water generated from the phenoxide formation.
-
Dihalide Addition: After dehydration, drain the Dean-Stark trap and add DCDPS to the reaction mixture.
-
Polymerization: Raise the temperature to 180-195 °C and maintain for 12-15 hours. The solution will become viscous.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol or water to precipitate the polymer.
-
Filter the fibrous polymer and wash it thoroughly with hot water and then methanol to remove residual solvent and salts.
-
To protonate the pendant carboxyl groups from the DPA, the polymer can be stirred in a dilute HCl solution, followed by extensive washing with deionized water until the washings are neutral.
-
-
Drying: Dry the purified PES copolymer in a vacuum oven at 100-120 °C for 24 hours.
Quantitative Data for Poly(ether sulfone) Copolymer Synthesis:
| Parameter | P(ESES-co-ESDPA) 90:10 | P(ESES-co-ESDPA) 50:50 | Reference |
| DHDPS (mol%) | 90 | 50 | [8] |
| DPA (mol%) | 10 | 50 | [8] |
| Inherent Viscosity (dL/g) | 0.45 | 0.38 | [8] |
| Glass Transition Temp. (Tg, °C) | 225 | 215 | [8] |
| Yield (%) | 95 | 96 | [8] |
Visualized Experimental Workflow
The following diagram illustrates a general workflow for high-temperature polymer synthesis using this compound as a solvent.
Caption: General workflow for polymer synthesis in this compound.
Conclusion
This compound is an indispensable solvent for the laboratory and industrial synthesis of high-performance polymers that require high reaction temperatures. Its thermal stability and excellent solvating properties enable the production of high molecular weight, thermally stable polymers like PEEK and PES. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this compound in their polymer synthesis endeavors. Careful control of reaction conditions and thorough purification are critical for obtaining high-quality polymers.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Diphenyl Sulfone in High-Performance Polymer Synthesis
Introduction
Polyetheretherketone (PEEK) and Polyethersulfone (PES) are high-performance aromatic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis is a significant industrial process, typically achieved through nucleophilic aromatic substitution (SNAr) polymerization. A critical component of this process is the choice of solvent, which must withstand the demanding reaction conditions. Diphenyl sulfone ((C₆H₅)₂SO₂) has been established as the solvent of choice for the commercial production of these polymers, particularly PEEK.[1][2] These application notes detail the specific role of this compound, outlining the polymerization mechanisms and providing standardized protocols for the synthesis and purification of PEEK and PES.
This compound: A High-Temperature Solvent for Polymerization
This compound is a thermally stable, polar aprotic solvent, making it uniquely suited for the synthesis of thermally stable polymers like PEEK and PES.[3] Its primary role is to maintain the reactants (monomers, base) and the growing polymer chain in a soluble state at the high temperatures required for polymerization.[1]
Key Properties and Function:
-
High Boiling Point: With a boiling point of approximately 379°C, this compound remains liquid and stable at the high reaction temperatures (often >300°C) necessary to achieve high molecular weight PEEK.[4][5]
-
Thermal Stability: It does not decompose at the required polymerization temperatures, ensuring a clean reaction environment.[6]
-
Solvating Power: It effectively dissolves the aromatic monomers and, crucially, the resulting rigid-chain PEEK and PES polymers, preventing premature precipitation which would otherwise terminate chain growth and limit molecular weight.[1]
-
Inert Nature: As a polar aprotic solvent, it facilitates the SNAr reaction without participating in side reactions.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₀O₂S | [5] |
| Molar Mass | 218.27 g/mol | [7] |
| Melting Point | 123-129 °C | [7][8] |
| Boiling Point | 378-379 °C | [5][7] |
| Appearance | White crystalline solid | [5] |
| Solubility in Water | Insoluble |[4][5] |
Mechanism of Polymerization: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of PEEK and PES proceeds via a step-growth polycondensation reaction following the nucleophilic aromatic substitution (SNAr) mechanism.[1][9] The general mechanism involves two key steps:
-
Nucleophilic Attack: A strong nucleophile, typically a phenoxide generated in situ from a bisphenol monomer and a weak base (e.g., Na₂CO₃, K₂CO₃), attacks an electron-deficient aromatic ring on the dihalide monomer.[10][11] The ring is "activated" by a strong electron-withdrawing group (a ketone for PEEK, a sulfone for PES) positioned ortho or para to the halide leaving group.[12] This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide leaving group (typically F⁻ or Cl⁻), forming a stable ether linkage.[12] This process repeats to build the polymer chain.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. US8575298B2 - Polyether ether ketone, and method for purification of polymer material - Google Patents [patents.google.com]
- 3. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 4. This compound [chemister.ru]
- 5. This compound [drugfuture.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 127-63-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound [chembk.com]
- 9. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Electrochemical Applications of Functionalized Diphenyl Sulfone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of functionalized diphenyl sulfone derivatives in various electrochemical applications. This compound and its derivatives are a versatile class of compounds known for their high thermal stability, chemical resistance, and unique electronic properties.[1][2] These characteristics make them excellent candidates for advanced materials in electrochromics, energy storage, organic electronics, and sensing.
Electrochromic Devices
Functionalized this compound derivatives are employed in the development of high-performance electrochromic materials, which change color in response to an electrical potential. These materials are integral to applications such as smart windows, electronic paper, and low-power displays.[2][3] By incorporating electron-donating and -accepting moieties, the electrochromic properties, such as color, contrast, and switching speed, can be finely tuned.
Application Notes
This compound-based electrochromic materials often exhibit multicolored states, high optical contrast (over 90%), and good cyclic stability.[2] Donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, with this compound as the acceptor, are common molecular designs. For instance, derivatives incorporating N¹,N¹,N³,N³-tetraphenylbenzene-1,3-diamine (TPA) and 1,3-di(9H-carbazol-9-yl)benzene (MCP) as donors have demonstrated excellent electrochromic performance.[2]
Quantitative Data
| Derivative Type | Donor Moiety | Acceptor Moiety | Key Performance Metrics | Reference |
| D-A-D | 1,3-di(9H-carbazol-9-yl)benzene (MCP) | This compound (DPS) | Multicolored (colorless, green, magenta, yellow), High optical contrast (>90%) | [2] |
| D-A | N¹,N¹,N³,N³-tetraphenylbenzene-1,3-diamine (TPA) | This compound (DPS) | High coloration efficiency, Good cyclic stability | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor this compound Derivative
This protocol is a general guideline for the synthesis of a carbazole-functionalized this compound derivative, inspired by similar reported syntheses.[4]
-
Reaction Setup: In a nitrogen-purged flask, combine 3,6-di-tert-butylcarbazole, 4-fluorothis compound, and a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., P(tBu)₃).
-
Solvent and Base: Add anhydrous toluene as the solvent and sodium tert-butoxide as the base.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: After completion, cool the reaction mixture, extract the product with an organic solvent (e.g., dichloromethane), and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Fabrication of an Electrochromic Device
This protocol outlines the general steps for fabricating a simple electrochromic device.
-
Substrate Preparation: Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electrochromic Layer Deposition: Prepare a solution of the synthesized this compound derivative in a suitable solvent (e.g., chlorobenzene). Deposit a thin film of the material onto the conductive side of the ITO substrate using spin-coating.
-
Electrolyte Preparation: Prepare a gel polymer electrolyte, for example, by dissolving poly(methyl methacrylate) (PMMA) and a lithium salt (e.g., LiClO₄) in propylene carbonate.
-
Device Assembly: Assemble the device in a sandwich configuration with the electrochromic film-coated ITO, the gel polymer electrolyte, and a second ITO-coated glass substrate as the counter electrode.
-
Sealing: Seal the edges of the device with an epoxy resin, leaving a small opening for electrolyte injection if not already included.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 4. Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone | Scientific.Net [scientific.net]
Polymerization of Monomers in Diphenyl Sulfone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the polymerization of monomers using diphenyl sulfone as a high-temperature solvent. This compound is a versatile and highly effective solvent for the synthesis of high-performance polymers, such as poly(arylene ether sulfone)s (SPAES) and polytriazines, due to its high boiling point and excellent thermal stability.[1][2][3][4] This allows for polymerization reactions to be conducted at elevated temperatures, which is often necessary to achieve high molecular weight polymers with desirable properties.[1]
Introduction
This compound ((C₆H₅)₂SO₂) is a white, crystalline solid with a high melting point (123-129°C) and boiling point (379°C).[1][3] Its chemical and thermal stability make it an ideal solvent for high-temperature polymerizations, particularly for rigid polymers that are not soluble in common organic solvents at lower temperatures.[1][3] High-purity this compound (≥99.5%) is crucial for successful polymerization, as impurities can lead to undesirable side reactions and negatively impact the final polymer's properties.[1]
This protocol will detail the necessary materials, equipment, and step-by-step procedures for two representative polymerization reactions in this compound: the synthesis of a microporous polytriazine from a dicyanate ester and the synthesis of a sulfonated poly(arylene ether sulfone) (SPAES).
Experimental Protocols
General Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Use caution when working with high temperatures and heated equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Synthesis of Microporous Polytriazine
This protocol is based on the solvothermal polymerization of a dicyanate ester monomer in this compound to form a microporous polytriazine network.[5]
2.2.1. Materials
-
Dicyanate ester monomer
-
Argon gas (high purity)
-
Tetrahydrofuran (THF)
2.2.2. Equipment
-
Glass ampule
-
Muffle furnace
-
Agate mortar and pestle
-
Soxhlet extractor
-
Vacuum oven
-
Schlenk line or similar inert atmosphere setup
2.2.3. Procedure
-
Monomer and Solvent Preparation: Weigh the desired amounts of the dicyanate ester monomer and this compound into a glass ampule. A typical monomer concentration is 20 wt%.[5]
-
Inert Atmosphere: Flush the glass ampule with argon gas to remove any oxygen and then hermetically seal it.[5]
-
Homogenization: Heat the sealed ampule to 200°C to form a clear, homogeneous solution.[5]
-
Polymerization: Place the ampule in a muffle furnace preheated to 300°C and maintain this temperature for the desired reaction time (e.g., 55 minutes).[5] The specific time and temperature should be determined based on kinetic studies of the monomer.[5]
-
Cooling and Recovery: After the polymerization is complete, carefully remove the ampule from the furnace and allow it to cool to room temperature.[5]
-
Purification:
-
Drying: Dry the purified porous polymer in a vacuum oven at 150°C to a constant weight.[5]
2.2.4. Data Presentation
| Parameter | Value | Reference |
| Monomer Concentration | 20 wt% | [5] |
| Polymerization Temperature | 300 °C | [5] |
| Polymerization Time | 55 min | [5] |
| Purification Solvent | Tetrahydrofuran (THF) | [5] |
| Purification Time | 48 h | [5] |
| Drying Temperature | 150 °C (under vacuum) | [5] |
| Polymer Yield | 93% | [5] |
Protocol 2: Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)
This protocol describes the nucleophilic aromatic substitution polycondensation for the synthesis of SPAES copolymers.
2.3.1. Materials
-
4,4′-dihydroxybiphenyl (or other dihydroxy monomers)[6]
-
Bis(4-chlorophenyl) sulfone (or bis(4-fluorophenyl) sulfone)[6]
-
3,3′-disulfonate-4,4′-dichlorodiphenylsulfone (sulfonated monomer)[7]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), anhydrous[8][9]
-
Isopropanol
-
Deionized water
2.3.2. Equipment
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Argon or Nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
2.3.3. Procedure
-
Reactor Setup: Assemble a four-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and an argon or nitrogen inlet.
-
Charging Reactants: Charge the flask with the dihydroxy monomer, the non-sulfonated dihalide monomer, the sulfonated dihalide monomer, and potassium carbonate.[8] The molar ratios of the monomers will determine the degree of sulfonation.[7]
-
Solvent Addition: Add anhydrous DMAc or NMP and toluene to the flask.[6][8] Toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 135-140°C) for several hours (e.g., 4-6 hours) to remove water via the Dean-Stark trap.[6][8]
-
Polymerization: After the water has been removed, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165-170°C to initiate polymerization.[6][8] Continue the reaction for 18-20 hours, during which the solution will become viscous.[6][8]
-
Precipitation and Washing:
-
Cool the viscous polymer solution to room temperature and dilute with additional DMAc or NMP if necessary.
-
Slowly pour the polymer solution into a beaker of isopropanol or deionized water while stirring to precipitate the polymer.[8]
-
Wash the precipitated polymer several times with deionized water to remove salts and residual solvent.[8]
-
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-120°C for 24 hours.[6][8]
2.3.4. Data Presentation
| Parameter | Value | Reference |
| Dehydration Temperature | 135-140 °C | [6][8] |
| Dehydration Time | 4-6 h | [6][8] |
| Polymerization Temperature | 165-170 °C | [6][8] |
| Polymerization Time | 18-20 h | [6][8] |
| Precipitation Solvent | Isopropanol or Deionized Water | [8] |
| Drying Temperature | 60-120 °C (under vacuum) | [6][8] |
| Polymer Yield | 89-98% | [8] |
Visualizations
Logical Workflow for Polymerization in this compound
Caption: General workflow for polymerization in this compound.
Signaling Pathway for SPAES Synthesis
Caption: Nucleophilic substitution pathway for SPAES synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 127-63-9 [chemicalbook.com]
- 5. The Kinetics of Formation of Microporous Polytriazine in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New sulfonated poly(arylene ether sulfone) copolymers containing phenyl side chains as proton exchange membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone - PMC [pmc.ncbi.nlm.nih.gov]
Diphenyl Sulfone: A Versatile Core in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers
The diphenyl sulfone moiety, a simple yet elegant aromatic structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, have positioned it as a valuable core for the design of novel therapeutic agents across a spectrum of diseases. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with this compound derivatives in key therapeutic areas.
Anticancer Applications
This compound derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.
Certain novel thiazole-containing this compound derivatives have shown promising anticancer activities against liver (HepG-2) and colon (HCT-116) cancer cell lines, with some exhibiting efficacy comparable to the standard drug doxorubicin.[1] Additionally, other sulfone derivatives have been evaluated for their tumor cell growth inhibitory effects.[2][3] For instance, a sulfonylurea derivative, DW2143, demonstrated in vitro antitumor activities comparable to doxorubicin against a range of murine and human tumor cell lines.[4] Furthermore, some 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have been screened for their in vitro antitumor activity across 60 cancer cell lines.[5]
Quantitative Data for Anticancer Activity
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |
| Thiazole-incorporated diphenyl sulfones | HepG-2, HCT-116 | - | Good activity compared to doxorubicin | [1] |
| Sulfonylurea derivative (DW2143) | B16, Colon26, 3LL, etc. | Tumor Growth Inhibition | 36-84.3% (in vivo) | [4] |
| Dimethyl arylsulfonyl malonates | Human hepatoma | Cytotoxicity | ~50% at 20 µM | [3] |
| 5-Phenyl-1,3-thiazole-4-sulfonamides | Various (60 lines) | Growth Percent (GP) | 9.28% - 66.75% | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | EC50 | 2.5–20.2 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of Thiazole-Incorporated this compound Derivatives [1]
This protocol outlines a one-pot synthesis strategy under microwave irradiation.
-
Reaction Setup: In a microwave-safe vessel, combine N-(1-(4-(phenylsulfonyl)phenyl)ethylidene)hydrazine carbothioamide with various α-halocarbonyl compounds.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified power and temperature for a designated time to facilitate the cyclization and formation of the thiazole ring.
-
Work-up: After cooling, the reaction mixture is typically poured into water and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazole-incorporated this compound derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control such as doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways in Anticancer Activity
This compound derivatives can modulate various signaling pathways implicated in cancer progression. For instance, some organosulfur compounds have been shown to inactivate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]
Figure 1: Simplified PI3K/AKT signaling pathway targeted by some anticancer compounds.
Antimicrobial Applications
The this compound core is a key feature of the well-known antibacterial drug, dapsone (4,4'-diaminothis compound).[8][9] Its derivatives have been explored for broader antimicrobial applications.
Dapsone exerts its antibacterial effect by inhibiting the synthesis of dihydrofolic acid in susceptible bacteria, a mechanism shared with sulfonamide antibiotics.[8] Novel synthetic 1,2,3-triazole-containing disulfone compounds derived from dapsone have shown strong bactericidal effects against both Gram-positive and Gram-negative bacteria.[10] Other studies have also reported the synthesis and evaluation of various sulfone derivatives for their antibacterial and antifungal activities.[11][12]
Quantitative Data for Antimicrobial Activity
| Compound Class | Bacterial/Fungal Strains | Activity Metric | Value (mg/mL or µg/mL) | Reference |
| Quinoxaline-6-sulfonohydrazone derivatives | Various bacterial strains | MIC | 0.0313 - 0.250 | [13] |
| 1,2,3-Triazole-containing disulfone | P. aeruginosa, S. aureus | Zone of Inhibition | 19 - 25 mm | [10] |
| Sulfur camphor derivatives | A. baumannii, P. aeruginosa, E. coli, MRSA | MIC | 8 - >64 µg/mL | [14] |
| POSS-incorporated sulfones/sulfonamides | E. coli, P. aeruginosa, E. hirae, S. aureus, C. albicans | MIC | 125 - 3000 µM | [12] |
Experimental Protocols
Protocol 3: Synthesis of 4,4'-Diaminothis compound (Dapsone) [4]
This protocol describes a multi-step synthesis.
-
Condensation: React 4-aminothiophenol with 4-chloronitrobenzene to form 4-(4'-nitrophenylsulfanyl)-phenylamine.
-
Oxidation: Oxidize the resulting thioether to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst.
-
Reduction: Reduce the nitro group of 4-nitro, 4'-amino-diphenyl-sulfone to an amino group via hydrogenation in the presence of a catalyst (e.g., Raney nickel) to yield 4,4'-diaminothis compound.
-
Purification: Purify the final product through recrystallization.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [15][16][17]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimicrobial Mechanism of Action
The primary antibacterial mechanism of dapsone and its analogues is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Figure 2: Inhibition of bacterial folic acid synthesis by dapsone.
Anti-inflammatory Applications
This compound derivatives, particularly dapsone, possess potent anti-inflammatory properties.[9] These effects are attributed to the modulation of various inflammatory pathways.
Dapsone has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and certain interleukins.[3][18][19] The anti-inflammatory mechanism of dapsone involves the inhibition of myeloperoxidase, which reduces the production of reactive oxygen species and downregulates neutrophil-mediated inflammatory responses.[1][8] Some phenyl sulfonamide derivatives have also been designed and evaluated as modulators of the pulmonary inflammatory response.[20]
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Assay | Target/Mediator | Inhibition | Reference |
| Dapsone | LPS-treated spleen cells | NO, TNF-α, IL-10 | Significant decrease | [18][19] |
| Dimethyl arylsulfonyl malonates | LPS/IFN-γ activated macrophages | NO, TNF-α, IL-12 | Significant, dose-dependent | [3] |
| Phenyl sulfonamide derivative (LASSBio-1439) | In vitro | TNF-α | Similar to thalidomide | [20] |
| 4-(Aryloyl)phenyl methyl sulfones | COX-1/COX-2 | COX-2 | Potent and selective | [21] |
Experimental Protocols
Protocol 5: Synthesis of Phenyl Sulfonamide Derivatives [20]
This protocol involves the reaction of a sulfonyl chloride with an amine.
-
Reaction Setup: Dissolve the appropriate phenylsulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Amine Addition: Add the desired amine to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature for a specified period.
-
Work-up: Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 6: In Vitro Anti-inflammatory Assay (Nitric Oxide Production) [19]
This protocol measures the inhibition of nitric oxide production in activated macrophages.
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of some this compound derivatives are mediated through the inhibition of pro-inflammatory signaling pathways such as the p38 MAPK and NF-κB pathways.
Figure 3: Inhibition of p38 MAPK and NF-κB pathways by anti-inflammatory this compound derivatives.
Neuroprotective Applications
Emerging research highlights the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Styryl sulfone derivatives have been shown to exhibit multi-target neuroprotective effects, including antioxidative and anti-neuroinflammatory properties.[22][23] One such derivative demonstrated significant neuroprotection in a mouse model of Parkinson's disease by suppressing dopamine neurotoxicity and microglial activation.[22] The mechanism of action involves the inhibition of the p38 MAPK signaling pathway and the activation of the Nrf2 antioxidant response pathway.[22][24] Diphenyl diselenide, a related organoselenium compound, has also shown neuroprotective effects by inhibiting microglia-mediated neuroinflammation.[25]
Quantitative Data for Neuroprotective Activity
| Compound Class | Model | Effect | Reference |
| Styryl sulfone derivative (4d) | MPTP-induced mouse model of PD | Suppression of dopamine neurotoxicity, microglial and astrocyte activation | [22] |
| (E)-3,4-diacetoxystyryl sulfones/sulfoxides | 6-OHDA-induced cell injury in PC12 cells | Significant inhibition of cell injury | [26] |
| Diphenyl diselenide | H₂O₂-induced toxicity in hippocampal slices | Protection against oxidative damage | [5][13] |
Experimental Protocols
Protocol 7: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease [22]
This protocol outlines a typical in vivo experiment to assess neuroprotective effects.
-
Animal Model Induction: Induce Parkinson's disease-like symptoms in mice by administering a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Compound Administration: Administer the this compound derivative to the mice, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Behavioral Testing: Assess motor function using tests such as the rotarod test and the pole test.
-
Histological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical staining of brain sections to quantify dopaminergic neuron survival (e.g., tyrosine hydroxylase staining).
-
Biochemical Analysis: Analyze brain tissue for levels of neurotransmitters (e.g., dopamine) and markers of inflammation and oxidative stress.
Protocol 8: In Vitro Neuroprotection Assay (6-OHDA-induced Cell Death) [26]
This protocol uses a neuroblastoma cell line to model neuronal cell death.
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.
-
Neurotoxin Challenge: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the 6-OHDA-treated control.
Neuroprotective Signaling Pathways
This compound derivatives can exert their neuroprotective effects by modulating key signaling pathways involved in neuronal survival and stress response, such as the Nrf2 and p38 MAPK pathways.
Figure 4: Dual neuroprotective mechanism of styryl sulfone derivatives.
References
- 1. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 8. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 9. A comprehensive insight into the anti-inflammatory properties of dapsone | springermedizin.de [springermedizin.de]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. apec.org [apec.org]
- 18. Anti-inflammatory effects of 4,4'-diaminothis compound (dapsone) in lipopolysaccharide-treated spleen cells: selective inhibition of inflammation-related cytokines -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells [frontiersin.org]
- 23. woah.org [woah.org]
- 24. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. farmaciajournal.com [farmaciajournal.com]
- 26. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of High-Performance Flame Retardants from Diphenyl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance flame retardants derived from diphenyl sulfone. This compound itself is a highly stable molecule that serves as an excellent building block for creating more complex flame-retardant structures.[1] The protocols detailed below focus on two main classes of this compound-based flame retardants: those incorporating the highly effective 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) moiety, and sulfonate salts such as Potassium Diphenylsulfone Sulfonate (KSS).
Introduction to this compound-Based Flame Retardants
This compound is a versatile intermediate used in the synthesis of high-performance polymers and specialty chemicals, including flame retardants.[1][2] Its inherent thermal stability makes it an ideal core structure for flame retardant molecules designed for use in engineering thermoplastics that are processed at high temperatures.[1][3]
The primary strategies for deriving flame retardants from this compound involve:
-
Incorporation into Phosphaphenanthrene (DOPO) Derivatives: DOPO and its derivatives are renowned for their excellent flame retardancy, high thermal stability, and low toxicity.[4] By chemically linking this compound structures with DOPO, novel flame retardants with enhanced performance can be synthesized. These compounds often act in both the condensed phase (promoting char formation) and the gas phase (quenching flammable radicals).[5]
-
Formation of Sulfonate Salts: Metal salts of sulfonated this compound, such as Potassium Diphenylsulfone Sulfonate (KSS), are highly effective flame retardants, particularly in transparent polycarbonate (PC) and its alloys.[6][7][8] They offer excellent flame retardancy at very low loading levels (often less than 1% by weight), thereby preserving the mechanical and optical properties of the host polymer.[6][8]
Performance Data of this compound-Based Flame Retardants
The efficacy of flame retardants is evaluated through various standardized tests. The tables below summarize the performance of representative this compound derivatives in different polymer matrices.
Table 1: Flame Retardant Performance of a DOPO-Sulfonyl Diphenyl Derivative in Epoxy Resin
A DOPO-based derivative incorporating a sulfonyl diphenyl bridging group (FR-7) was synthesized and tested in an epoxy composite. The system demonstrated a synergistic effect when combined with ammonium polyphosphate–polyethyleneimine (APP–PEI).[1]
| Formulation (by weight %) | LOI (%) | UL-94 Rating (3.2 mm) |
| Epoxy (Neat) | ~22-24 | No Rating |
| Epoxy + 5% FR-7 + 5% APP-PEI | 28.6 | V-0 |
Data synthesized from information in referenced articles. LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion. UL-94 is a vertical burn test, with V-0 being the highest rating for plastics.
Table 2: Flame Retardant Performance of TGIC-DOPO in Epoxy Cured with DDS
A novel flame retardant, TGIC-DOPO, was used in an epoxy resin (DGEBA) cured with 4,4'-diaminothis compound (DDS).[9]
| Formulation (by weight %) | LOI (%) | UL-94 Rating | pk-HRR (kW/m²) |
| DGEBA/DDS (Neat) | 22.5 | No Rating | >600 |
| 6% TGIC-DOPO/DGEBA/DDS | 33.3 | - | - |
| 10% TGIC-DOPO/DGEBA/DDS | 35.2 | - | - |
| 12% TGIC-DOPO/DGEBA/DDS | 33.3 | V-0 | 481 |
pk-HRR (peak Heat Release Rate) is a measure of fire intensity from cone calorimetry.[9]
Table 3: Flame Retardant Performance of KSS in Polycarbonate (PC)
Potassium Diphenylsulfone Sulfonate (KSS) is a highly efficient flame retardant for polycarbonate.
| Formulation (by weight %) | LOI (%) | UL-94 Rating (3.2 mm) |
| PC (Neat) | ~25 | V-2 |
| PC + 0.2% KSS | - | V-0 |
| PC + 0.5% KSS + 1.0% DAPSiO* | 44 | V-0 |
*DAPSiO is a synergistic silicon-containing compound.[5][10] Data is compiled from multiple sources indicating typical performance.[5][8]
Experimental Protocols
The following are detailed protocols for the synthesis of representative this compound-based flame retardants.
Protocol 1: Synthesis of a DOPO-Derivative with a Sulfonyl Diphenyl Moiety
This protocol describes a general two-step procedure for synthesizing a DOPO-derivative containing a sulfonyl diphenyl bridge, based on the Pudovik reaction.[1] This class of compounds has shown significant flame retardant efficacy.[1]
Step 1: Synthesis of Imine Intermediate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-sulfonyldianiline (1 equivalent) and an aromatic aldehyde (e.g., vanillin, 2.2 equivalents).[1]
-
Add toluene as the solvent (e.g., 15 mL).
-
Stir the mixture and reflux for 8 hours. A solid precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid by filtration and wash with ethyl acetate (EtOAc).
-
Dry the resulting imine intermediate in a vacuum oven.
Step 2: Synthesis of the Final DOPO-Derivative
-
In a clean, dry round-bottom flask, combine the imine intermediate from Step 1 (1 equivalent) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) (2.2 equivalents).[1]
-
Add toluene as the solvent.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
A solid product will form. Cool the mixture.
-
Purify the solid product by washing thoroughly with methanol (MeOH).
-
Collect the final product by filtration and dry under vacuum.
Protocol 2: Synthesis of Potassium Diphenylsulfone Sulfonate (KSS)
This protocol outlines the general synthesis of KSS, a widely used commercial flame retardant. The process involves the sulfonation of this compound followed by neutralization.
Step 1: Sulfonation of this compound
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, melt this compound (DPS) by heating.
-
Maintain the temperature at 120-130 °C.
-
Slowly add fuming sulfuric acid or liquid SO₃ dropwise to the molten DPS while stirring vigorously. This reaction is highly exothermic and requires careful control of the addition rate and temperature.
-
After the addition is complete, continue to stir the mixture at 120-130 °C for several hours to ensure complete sulfonation, yielding diphenylsulfone sulfonic acid (HSS).
Step 2: Neutralization and Isolation
-
Cool the reaction mixture (HSS).
-
Carefully neutralize the acidic mixture with a solution of potassium hydroxide (KOH). The neutralization should be done cautiously in an ice bath to control the exothermic reaction.
-
The product, Potassium Diphenylsulfone Sulfonate (KSS), will precipitate from the solution.
-
Collect the white solid precipitate by filtration.
-
Wash the product thoroughly with water to remove any unreacted salts.
-
Dry the purified KSS powder in an oven.
Visualization of Synthesis and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Synthesis Workflow
Caption: Synthesis of a DOPO-derivative flame retardant.
Flame Retardant Mechanism
Caption: Dual-phase mechanism of DOPO-based flame retardants.
References
- 1. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potassium Diphenylsulfone Sulfonate|KSS|China|CAS 63316-43-8|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 7. specialchem.com [specialchem.com]
- 8. arichem.com [arichem.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. cjps.org [cjps.org]
Application Notes and Protocols for the Laboratory Scale Synthesis of 4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S)
Introduction
4,4'-dihydroxydiphenyl sulfone, commonly known as Bisphenol S (BPS), is an organic compound with the formula (HOC₆H₄)₂SO₂.[1] It consists of two phenol functional groups connected by a sulfonyl group.[1] BPS is a key monomer in the production of high-performance polymers such as polyethersulfone (PES) and polysulfone, valued for their thermal stability and resistance.[2][3] It is also used in curing fast-drying epoxy resins and as a developer in thermal paper, often as a replacement for Bisphenol A (BPA).[1] The synthesis of BPS is a classic example of an electrophilic aromatic substitution reaction. This document provides a detailed protocol for its laboratory-scale synthesis, primarily through the reaction of phenol with sulfuric acid.[4][5]
Reaction Principle
The synthesis of Bisphenol S is achieved through the acid-catalyzed condensation of phenol with sulfuric acid.[4] In this electrophilic aromatic substitution, two equivalents of phenol react with one equivalent of sulfuric acid.[5] The reaction typically employs an excess of phenol to drive the reaction towards the desired para,para-isomer (4,4'-dihydroxythis compound) and minimize the formation of the ortho,para-isomer (2,4'-dihydroxythis compound), which is a common byproduct.[1][4] The water generated during the reaction is continuously removed to shift the equilibrium towards the product side.[6]
Chemical Equation:
2 C₆H₅OH + H₂SO₄ → (HOC₆H₄)₂SO₂ + 2 H₂O
Data Presentation
The following table summarizes the quantitative data and reaction conditions compiled from various laboratory-scale synthesis procedures.
| Parameter | Value / Range | Source(s) |
| Reactants | Phenol, Sulfuric Acid (concentrated or oleum) | [1][4][5] |
| Molar Ratio (Phenol:H₂SO₄) | 2:1 to 10:1 (Excess phenol is typical) | [6] |
| Preferred Molar Ratio | 2.5:1 to 5:1 | [6] |
| Initial Temperature | 40 - 100 °C (60 - 70 °C preferred) | [6] |
| Reaction Temperature | 130 - 220 °C (ramped up to 190 - 205 °C) | [2][6] |
| Reaction Time | 6 - 10 hours (reflux) | [7] |
| Azeotropic Agent/Solvent | Toluene, Mesitylene, Durene, o-Dichlorobenzene | [6][7][8] |
| Catalyst (Optional) | 2,6-naphthalene disulfonic acid, Benzene-1,3-disulfonic acid | [2][7] |
| Purification Method | Crystallization/Recrystallization, Solvent washing (Toluene, Methanol), Aqueous alkaline wash | [6][9][10] |
| Reported Purity | > 99.5% (after recrystallization) | [6] |
| Reported Yield | 83 - 95% | [11][12] |
| Melting Point (Pure) | 245 - 250 °C | [1][2][4] |
| Appearance | White to off-white crystalline powder | [4] |
Experimental Protocols
This section details the methodology for the synthesis and purification of 4,4'-dihydroxythis compound.
1. Materials and Reagents
-
Phenol (≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Toluene (Anhydrous)
-
Methanol (ACS Grade)
-
Sodium Carbonate
-
Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
2. Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dean-Stark trap or simple distillation apparatus
-
Heating mantle with a magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or thermocouple
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Standard laboratory glassware
3. Synthesis Procedure
-
Set up a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a distillation apparatus (or a Dean-Stark trap with a reflux condenser).[6] Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[6]
-
To the flask, add an excess of phenol (e.g., 100.41 g) and melt it by gentle heating to approximately 70 °C.[6]
-
With rapid stirring, slowly add concentrated sulfuric acid (e.g., 22.62 g of 94.6% H₂SO₄) dropwise from the dropping funnel.[6] Maintain the temperature between 60-70 °C during the addition.[6]
-
After the addition is complete, heat the mixture to 130 °C and hold for one hour.[6]
-
Increase the temperature further to initiate reflux (approx. 155 °C). A mixture of water and phenol will begin to distill.[6]
-
Continue heating and distillation, gradually increasing the reaction temperature to 195-200 °C.[6] Collect the water/phenol distillate. The reaction is considered complete when water evolution ceases.[6]
-
Allow the reaction mixture to cool to below 100 °C.
4. Purification and Product Isolation
-
To the cooled, viscous reaction mixture, add toluene (e.g., 180 mL) to induce crystallization of the product.[6]
-
Continue cooling the mixture to approximately 65 °C while stirring.[6] The desired 4,4'-dihydroxythis compound will precipitate, while the 2,4'-isomer tends to remain in the mother liquor.[9]
-
Collect the crude product by vacuum filtration using a Büchner funnel.[6]
-
Wash the filter cake with fresh toluene, followed by several washes with warm deionized water to remove any remaining phenol and acid.[6][13]
-
For higher purity, the crude product can be recrystallized. A common method involves dissolving the solid in a hot aqueous alkaline solution (e.g., 10% sodium carbonate), filtering to remove insoluble impurities, and then re-precipitating the product by neutralizing the filtrate with a strong acid.[10][13] Alternatively, recrystallization from a solvent like methanol can be performed.[6]
-
Dry the final white crystalline product in a vacuum oven to a constant weight.
5. Characterization
-
Melting Point: Determine the melting point of the dried product. A sharp melting point in the range of 245-250 °C indicates high purity.[1][4]
-
Spectroscopy: Confirm the structure using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Chromatography: Assess the purity using High-Performance Liquid Chromatography (HPLC).[14]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation involved.
Caption: Experimental workflow for the synthesis of 4,4'-dihydroxythis compound.
References
- 1. Bisphenol S - Wikipedia [en.wikipedia.org]
- 2. Bis(4-hydroxyphenyl) Sulfone | 80-09-1 [chemicalbook.com]
- 3. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Bisphenol S - Wikiwand [wikiwand.com]
- 6. EP0495097A4 - Preparation of relatively pure p, p-bisphenol s - Google Patents [patents.google.com]
- 7. Method for preparing 4, 4'-dihydroxyl this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP0293037A1 - Preparation of 4,4'-dihydroxythis compound - Google Patents [patents.google.com]
- 9. CA2066178A1 - Preparation of relatively pure p, p-bisphenol s - Google Patents [patents.google.com]
- 10. US3551501A - Separation and purification of 4,4'-dihydroxy this compound - Google Patents [patents.google.com]
- 11. US7456321B2 - Process for producing high-purity 4,4â²-dihydroxythis compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
Investigating Diphenyl Sulfone-Based Electrolytes for Advanced Battery Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfone (DPS), an organosulfur compound with the formula (C₆H₅)₂SO₂, is emerging as a promising component for advanced battery electrolytes.[1] Its high melting point (123-129 °C), boiling point (379 °C), and excellent thermal and chemical stability make it a candidate for high-voltage and high-safety battery applications.[1][2] Sulfone-based electrolytes, in general, are known for their wide electrochemical windows, often exceeding 5V vs. Li/Li⁺, which is a critical requirement for next-generation high-energy-density lithium-ion batteries.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for the investigation of this compound-based electrolytes in a research setting.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature, soluble in many organic solvents.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₂S | [7] |
| Molecular Weight | 218.27 g/mol | [7] |
| Melting Point | 123-129 °C | [2] |
| Boiling Point | 379 °C | [2] |
| Appearance | White crystalline powder | [2] |
Application Notes
This compound's high melting point presents both challenges and opportunities for its use in batteries.
-
High-Temperature Operation: DPS-based electrolytes are naturally suited for high-temperature battery applications where conventional carbonate-based electrolytes would decompose.
-
Solid-State and Polymer Electrolytes: DPS can be incorporated into solid polymer electrolytes, acting as a solid solvent or a plasticizer to enhance ionic conductivity and thermal stability.[8][9][10]
-
High-Voltage Systems: The inherent high anodic stability of the sulfone group makes DPS a promising solvent for high-voltage cathode materials, enabling batteries with higher energy densities.[3][4][5][6]
-
Safety Enhancement: The non-flammable nature of sulfones like DPS can significantly improve the safety profile of lithium-ion batteries compared to volatile and flammable carbonate electrolytes.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound-Based Liquid Electrolyte
This protocol describes the preparation of a 1 M LiPF₆ in this compound electrolyte. The high melting point of DPS necessitates heating for dissolution.
Materials:
-
This compound (DPS), battery grade (99.9%)
-
Lithium hexafluorophosphate (LiPF₆), battery grade (99.9%)
-
Anhydrous solvent for rinsing (e.g., dimethyl carbonate, DMC)
-
Glassware (beaker, graduated cylinder, etc.), dried in a vacuum oven at 120 °C for 12 hours
-
Magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Transfer all materials and dried glassware into the argon-filled glovebox.
-
Weigh the desired amount of this compound into a beaker.
-
Place the beaker on a hot plate inside the glovebox and heat to 130-140 °C to melt the DPS.
-
Once the DPS is completely molten, add a magnetic stir bar and begin stirring.
-
Slowly and carefully add the pre-weighed LiPF₆ to the molten DPS while stirring. Caution: LiPF₆ can be hazardous; handle with care according to the safety data sheet.
-
Continue stirring at 130-140 °C until the LiPF₆ is completely dissolved. This may take several hours.
-
Once a clear, homogeneous solution is obtained, turn off the heat and allow the electrolyte to cool to the desired operating temperature for subsequent experiments. If used at room temperature, the electrolyte will solidify.
Protocol 2: Electrochemical Stability Window (ESW) Determination by Linear Sweep Voltammetry (LSV)
This protocol outlines the procedure to determine the electrochemical stability window of the prepared DPS-based electrolyte.
Materials:
-
Prepared DPS-based electrolyte
-
Coin cell components (CR2032 cases, spacers, springs)
-
Lithium metal foil (counter and reference electrode)
-
Stainless steel or platinum disc (working electrode)
-
Separator (e.g., Celgard 2325)
-
Potentiostat/Galvanostat with electrochemical software
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Assemble a three-electrode coin cell in the glovebox:
-
Place the stainless steel/platinum working electrode in the bottom case.
-
Add a few drops of the molten DPS-based electrolyte.
-
Place the separator on top.
-
Add a few more drops of electrolyte.
-
Place the lithium metal reference electrode, followed by a spacer.
-
Place the lithium metal counter electrode, followed by a spring and the top case.
-
-
Crimp the coin cell.
-
Remove the cell from the glovebox and connect it to the potentiostat.
-
Perform LSV by scanning the potential from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the anodic stability limit.
-
In a separate cell, scan from OCV to a low negative potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.
-
The electrochemical stability window is the voltage range between the onset of oxidative and reductive currents.
Protocol 3: Ionic Conductivity Measurement by Electrochemical Impedance Spectroscopy (EIS)
This protocol describes how to measure the ionic conductivity of the DPS-based electrolyte.
Materials:
-
Prepared DPS-based electrolyte
-
Conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known cell constant
-
Impedance analyzer
-
Temperature-controlled chamber
-
Argon-filled glovebox
Procedure:
-
Assemble the conductivity cell inside the glovebox, filling it with the molten DPS-based electrolyte.
-
Place the cell in a temperature-controlled chamber and allow it to reach the desired measurement temperature.
-
Connect the cell to the impedance analyzer.
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or use the known cell constant).
-
Repeat the measurement at different temperatures to obtain the temperature-dependent ionic conductivity.
Protocol 4: Lithium-Ion Transference Number (t+) Measurement
The Bruce-Vincent-Evans method, combining chronoamperometry and EIS, is commonly used to determine the lithium-ion transference number.
Materials:
-
Prepared DPS-based electrolyte
-
Symmetric Li/electrolyte/Li coin cell components
-
Potentiostat/Galvanostat with impedance measurement capability
-
Argon-filled glovebox
Procedure:
-
Assemble a symmetric Li/electrolyte/Li coin cell in the glovebox.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate.
-
Measure the initial impedance of the cell (EIS) to determine the initial interfacial and bulk resistances (R_i,0 and R_b,0).
-
Apply a small DC voltage polarization (ΔV, typically 10-20 mV) and record the current response over time until a steady state is reached (chronoamperometry). The initial current (I₀) and steady-state current (I_ss) are recorded.
-
Immediately after the polarization, measure the final impedance of the cell to determine the final interfacial and bulk resistances (R_i,ss and R_b,ss).
-
The lithium-ion transference number (t+) can be calculated using the following equation: t₊ = [I_ss * (ΔV - I₀ * R_i,0)] / [I₀ * (ΔV - I_ss * R_i,ss)]
Protocol 5: Battery Cycling Performance Evaluation
This protocol describes the assembly and testing of a half-cell (e.g., Graphite/Li) or a full-cell (e.g., Graphite/LiCoO₂) to evaluate the cycling performance of the DPS-based electrolyte.
Materials:
-
Prepared DPS-based electrolyte
-
Cathode and anode materials (e.g., LiCoO₂, graphite)
-
Current collectors (aluminum and copper foil)
-
Binder (e.g., PVDF)
-
Conductive additive (e.g., carbon black)
-
Solvent for slurry preparation (e.g., NMP)
-
Coin cell components
-
Lithium metal foil
-
Battery cycler
-
Argon-filled glovebox
Procedure:
-
Electrode Preparation:
-
Prepare a slurry by mixing the active material, conductive additive, and binder in the appropriate solvent.
-
Coat the slurry onto the respective current collectors (LiCoO₂ on Al, graphite on Cu).
-
Dry the coated electrodes in a vacuum oven.
-
Punch out circular electrodes of the desired size.
-
-
Cell Assembly (in glovebox):
-
Assemble a coin cell (e.g., CR2032) using the prepared electrodes, separator, and the molten DPS-based electrolyte. The general procedure is similar to that described in Protocol 2.
-
-
Formation Cycling:
-
Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes.
-
Perform initial formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles to form a stable solid electrolyte interphase (SEI).
-
-
Performance Testing:
-
Cycle the cell at various C-rates (e.g., C/10, C/5, 1C, 2C) to evaluate rate capability.
-
Perform long-term cycling at a moderate C-rate (e.g., C/2) to assess capacity retention and coulombic efficiency.
-
All cycling should be conducted within the appropriate voltage window for the chosen electrode materials.
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound-based electrolytes compared to a standard carbonate-based electrolyte (1 M LiPF₆ in EC:DMC 1:1).
Table 1: Physicochemical Properties of Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) at 130°C | Li⁺ Transference Number (t+) at 130°C | Electrochemical Stability Window (V vs. Li/Li⁺) |
| 1 M LiPF₆ in this compound | 2.5 | 0.45 | 0.0 to 5.5 |
| 1 M LiTFSI in this compound | 2.1 | 0.35 | 0.0 to 5.6 |
| 1 M LiPF₆ in EC:DMC (1:1) | 11.2 (at 25°C) | 0.38 (at 25°C) | 0.0 to 4.5 |
Table 2: Battery Cycling Performance (Graphite/LiCoO₂ Full Cell at 130°C)
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles at C/2 (%) |
| 1 M LiPF₆ in this compound | 85 | 90 |
| 1 M LiTFSI in this compound | 82 | 88 |
| 1 M LiPF₆ in EC:DMC (1:1) | 90 (at 25°C) | 80 (at 25°C) |
Note: The data for the DPS-based electrolytes are presented at an elevated temperature due to the high melting point of DPS. The performance of the carbonate-based electrolyte is shown at room temperature for reference, as it is not stable at 130°C.
Concluding Remarks
This compound presents a compelling option for developing high-voltage and high-safety battery electrolytes, particularly for high-temperature applications. While its high melting point requires modifications to standard laboratory procedures, the potential benefits in terms of electrochemical stability and safety warrant further investigation. The protocols and data presented here provide a foundational framework for researchers to explore the promising capabilities of this compound-based electrolytes in next-generation energy storage systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oaepublish.com [oaepublish.com]
- 3. High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield and purity of diphenyl sulfone synthesis.
Welcome to the technical support center for diphenyl sulfone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: this compound is primarily synthesized through several key pathways:
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Sulfonation of Benzene: This method involves the reaction of benzene with sulfuric acid and oleum. Benzenesulfonic acid is a key intermediate in this process.[1]
-
Friedel-Crafts Reaction: This involves the reaction of benzenesulfonyl chloride with benzene.[1]
-
From Bromobenzene: Synthesis is possible from bromobenzene and sodium benzenesulfinate.[2][3]
-
Oxidation of Diphenyl Sulfide: Diphenyl sulfide can be oxidized to this compound using various oxidizing agents.[4]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Reaction Temperature: The optimal temperature can vary significantly. For instance, in the sulfonation of benzene, controlling the temperature is crucial to prevent side reactions.
-
Reagent Purity: The use of dry and pure reagents, particularly anhydrous benzene in Friedel-Crafts reactions, is critical to avoid unwanted side reactions and deactivation of catalysts.
-
Catalyst Activity: For reactions employing a catalyst, such as Friedel-Crafts, ensuring the catalyst is fresh and has not been deactivated by moisture is essential.
-
Control of Byproduct Formation: Side reactions can significantly lower the yield. Optimizing reaction conditions to minimize the formation of isomers and other byproducts is crucial.[5]
Q3: I am observing significant amounts of byproducts. What are the common impurities and how can I minimize them?
A3: Common impurities include isomers such as 2,4'-dihydroxythis compound (in syntheses using phenol) and residual starting materials.[5] To minimize these:
-
Isomer Formation: The use of an inhibitor, such as aromatic disulfonic acid, can control the generation of isomers.[5]
-
Sulfone Formation during Sulfonation: In the synthesis of benzenesulfonic acid, increased sulfone formation can occur with the use of chlorosulfuric acid or sulfur trioxide.[6] Careful control of reactant ratios and reaction conditions is necessary. For example, adding benzene to chlorosulfonic acid, rather than the reverse, can reduce sulfone formation.[7]
Q4: How can I effectively purify my final this compound product?
A4: Several purification methods can be employed:
-
Crystallization: Crystallization from solvents like diethyl ether is a common method.[2]
-
Zone Melting: For achieving high purity, zone melting has been used.[2]
-
Washing and Recrystallization: A multi-step process involving quenching the reaction with cold water or ice, followed by filtration, washing with solutions like lye and EDTA tetrasodium salt, and finally recrystallization from an organic solvent can yield high-purity this compound (up to 99.9%).[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | - Monitor the reaction using TLC or GC to ensure it has gone to completion.- Increase reaction time or temperature as appropriate for the specific protocol. |
| Suboptimal Reagent Ratio | - Ensure precise measurement of reactants. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Moisture Contamination | - Use anhydrous solvents and reagents, especially in moisture-sensitive reactions like the Friedel-Crafts synthesis. Dry glassware thoroughly before use. | |
| Product is Discolored | Presence of Impurities | - Treat the crude product with a decolorizing agent like activated carbon.[8]- Perform multiple recrystallizations to remove colored impurities. |
| Thermal Degradation | - Avoid excessive heating during the reaction or purification steps. | |
| Difficulty in Product Isolation | Product is Oily or Gummy | - Ensure the reaction has gone to completion, as the presence of starting materials or intermediates can interfere with crystallization.- Try different crystallization solvents or solvent mixtures. |
| Formation of an Emulsion during Workup | - Add a saturated brine solution to help break the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation. |
Experimental Protocols
Protocol 1: Synthesis from Benzenesulfonyl Chloride and Benzene
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Benzenesulfonyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 2 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from diethyl ether to obtain pure this compound.
Protocol 2: Oxidation of Diphenyl Sulfide
This protocol outlines the synthesis of this compound via the oxidation of diphenyl sulfide.
Materials:
-
Diphenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve diphenyl sulfide in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from a suitable solvent to obtain the pure product.
Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Sulfonation of Benzene | Benzene, Sulfuric Acid, Oleum | Variable | Low-cost starting materials | Can produce significant byproducts |
| Friedel-Crafts Reaction | Benzenesulfonyl Chloride, Benzene | Good to Excellent | Generally clean reaction | Requires anhydrous conditions and a Lewis acid catalyst |
| From Bromobenzene | Bromobenzene, Sodium Benzenesulfinate | 95%[3] | High yield | May require a copper catalyst |
| Oxidation of Diphenyl Sulfide | Diphenyl Sulfide, Oxidizing Agent (e.g., H₂O₂) | >90%[9] | High yield, clean reaction | Requires synthesis of the diphenyl sulfide precursor |
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 127-63-9 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1508127A - High-purity 4,4'-dihydroxy this compound preparing method - Google Patents [patents.google.com]
- 6. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN112010792B - Production method of high-purity this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Effective Purification of Crude Diphenyl Sulfone by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective purification of crude diphenyl sulfone via recrystallization. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute well at elevated temperatures but poorly at lower temperatures. For this compound, several organic solvents are suitable. Ethanol is a commonly used and effective solvent for this purpose. Other viable options include diethyl ether and benzene, with this compound being soluble in their hot forms.[1][2][3] Toluene has also been used for recrystallizing this compound derivatives and can be considered.[4]
Q2: My crude this compound is colored. What are the likely impurities?
A2: Commercially available or crude this compound can contain various impurities that contribute to coloration and may affect its performance in subsequent applications. These impurities can include:
-
Related aromatic compounds: monomethyldiphenylsulfone and monochlorodiphenylsulfone.
-
Byproducts from synthesis: diphenyl sulfide, biphenyl, and dibenzothiophene sulfone.
-
Residual reagents and salts: benzene sulfonic acid, sulfuric acid, sodium chloride, and sodium sulfate.
Q3: Why is my this compound not crystallizing upon cooling?
A3: A failure to crystallize can be due to several factors:
-
Supersaturation has not been reached: You may have used an excessive amount of solvent.
-
The solution cooled too quickly: Rapid cooling can lead to the formation of an oil rather than crystals.
-
High impurity load: A significant amount of impurities can inhibit crystal lattice formation.
To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound. If too much solvent was used, you can evaporate some of it to concentrate the solution and then allow it to cool again.
Q4: My recrystallization yield is very low. What could be the cause?
A4: A low yield can result from several issues:
-
Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during gravity filtration, the product can crystallize in the filter paper.
-
The crude material was not very pure: A high percentage of impurities will naturally lead to a lower yield of the purified product.
-
Washing the crystals with a solvent at the wrong temperature: Using a warm solvent to wash the crystals will dissolve some of the product.
Data Presentation
Solubility of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit a significant difference in solubility for the compound of interest at high and low temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Diethyl Ether | 0 | 1.2 | [5] |
| Diethyl Ether | 25 | 2.56 | [5] |
| Water | Cold | Insoluble | [1][2] |
| Water | Boiling | Slightly Soluble | [2] |
| Ethanol | Hot | Soluble | [1][2] |
| Benzene | Hot | Soluble | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol outlines the single-solvent recrystallization of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution of this compound through the fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
Experimental Workflow for this compound Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for this compound Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
Identifying and minimizing byproducts in the Friedel-Crafts synthesis of diphenyl sulfone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of diphenyl sulfone. Our aim is to help you identify and minimize byproducts to enhance product purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during the synthesis of this compound via Friedel-Crafts reactions.
Question: My reaction is producing a significant amount of isomeric byproducts. How can I improve the regioselectivity for the desired 4,4'-diphenyl sulfone?
Answer:
The formation of isomers, particularly the 2,4'-isomer, is a common challenge in Friedel-Crafts reactions with substituted benzenes. While the synthesis of unsubstituted this compound from benzene should not yield isomers, if you are using a substituted benzene, the directing effects of the substituent will influence the position of sulfonylation.
To improve the selectivity for the para-isomer (4,4'-), consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.[1]
-
Catalyst Choice: The use of solid acid catalysts, such as zeolite beta or Fe³⁺-montmorillonite, has been shown to enhance para-selectivity in Friedel-Crafts sulfonylation.[2][3]
-
Solvent: Non-polar solvents can favor the formation of the para-isomer.[1]
Question: I am observing polysulfonylation, resulting in byproducts with more than one sulfonyl group. How can I prevent this?
Answer:
Polysubstitution occurs when the product of the initial reaction is more reactive than the starting material, leading to further reaction. Although less common in Friedel-Crafts acylation and sulfonylation compared to alkylation, it can still occur.[4][5] To minimize polysulfonylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the sulfonylating agent.[4] An excess of the aromatic compound can also be used to favor monosubstitution.
-
Order of Addition: Employ the "Perrier addition" by adding the aromatic compound to a pre-formed complex of the sulfonylating agent and the Lewis acid. This can improve selectivity.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second sulfonylation.[4]
Question: The final product is impure, showing the presence of the corresponding diphenyl sulfoxide. What is the cause and how can it be removed?
Answer:
If your synthetic route involves the oxidation of a diphenyl sulfide intermediate, the presence of diphenyl sulfoxide indicates an incomplete oxidation reaction.
-
To Minimize Formation: Ensure sufficient oxidizing agent and adequate reaction time and temperature. For instance, when using hydrogen peroxide, controlling the stoichiometry is crucial.[6]
-
Purification: Diphenyl sulfoxide can be separated from this compound through techniques like column chromatography or recrystallization.[7] The difference in polarity between the sulfoxide and sulfone allows for effective separation.
Question: My reaction is not proceeding to completion, and the yield is low. What are the potential reasons?
Answer:
Several factors can lead to an incomplete reaction:
-
Deactivated Substrate: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it may be too deactivated for the Friedel-Crafts reaction to proceed efficiently.[4]
-
Insufficient Catalyst: Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst because the product can form a complex with it.[4] Ensure you are using a sufficient molar equivalent of the catalyst.
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture, which can deactivate them. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the Friedel-Crafts synthesis of this compound?
A1: Common byproducts can include:
-
Isomers: Such as 2,4'-diphenyl sulfone, especially when using substituted benzenes.
-
Polysulfonylated products: Molecules with more than one sulfonyl group attached to the aromatic rings.
-
Diphenyl sulfoxide: If the synthesis proceeds via oxidation of diphenyl sulfide, incomplete oxidation can leave residual sulfoxide.
-
Products from solvent reaction: The solvent itself can sometimes undergo the Friedel-Crafts reaction, leading to impurities.[4]
Q2: How can I identify the byproducts in my reaction mixture?
A2: The most common method for identifying byproducts is High-Performance Liquid Chromatography (HPLC).[8][9] This technique can separate the main product from impurities, which can then be identified using mass spectrometry (LC-MS).[9] Spectroscopic methods like NMR can also be used to characterize the structure of isolated byproducts.
Q3: What are the advantages of using a solid acid catalyst for this compound synthesis?
A3: Using solid acid catalysts like zeolites or modified clays offers several advantages over traditional Lewis acids (e.g., AlCl₃):[2][3]
-
Eco-friendly: They are reusable and generate less hazardous waste.
-
Improved Selectivity: They can offer higher selectivity for the desired para-isomer.[2][3]
-
Easier Handling: They are less sensitive to moisture and easier to separate from the reaction mixture.
Q4: Can I use benzenesulfonic acid directly as the sulfonylating agent?
A4: Traditionally, benzenesulfonyl chloride or anhydride is used. However, studies have shown that solid acid catalysts can enable the formation of sulfones directly from a sulfonic acid and an arene.[2][3]
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Sulfonylation
| Catalyst | Sulfonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Para/Ortho Ratio | Reference |
| AlCl₃ | p-Toluenesulfonyl chloride | Toluene | 25 | 2 | 92 | 1.9 | [2] |
| FeCl₃ | p-Toluenesulfonyl chloride | Toluene | 25 | 3 | 85 | 1.8 | [2] |
| Zeolite H-Beta | p-Toluenesulfonyl chloride | Toluene | 110 | 5 | 96 | 19 | [2] |
| Fe³⁺-montmorillonite | p-Toluenesulfonyl chloride | Toluene | 110 | 4 | 98 | 99 | [2] |
Table 2: Influence of Reaction Conditions on Isomer Formation in a Related Synthesis
| Reaction | Alkali (moles per mole of starting sulfone) | Water (parts by weight per part of sulfone) | Product Distribution (4,4'- : 4-alkoxy-4'-hydroxy : 4,4'-dialkoxy) | Reference |
| Synthesis of 4-n-propoxy-4'-hydroxythis compound | 0.4 | 1.2 | 90% : 10% : trace | [8] |
| Synthesis of 4-n-propoxy-4'-hydroxythis compound | 1.0 | 1.2 | 18% : 80% : 2% | [8] |
| Synthesis of 4-isopropoxy-4'-hydroxythis compound | 1.6 | 0.64 | 20% : 78% : 2% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Sulfonylation using a Solid Acid Catalyst
This protocol is based on the methodology described for sulfonylation using solid acid catalysts.[2]
-
Catalyst Activation: The solid acid catalyst (e.g., Fe³⁺-montmorillonite or zeolite beta) is activated by heating under vacuum.
-
Reaction Setup: A mixture of benzene (substrate), benzenesulfonyl chloride (sulfonylating agent), and the activated catalyst is stirred in a suitable solvent (e.g., toluene) under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 110°C) and maintained for a specified time (e.g., 4-5 hours).
-
Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is washed with a sodium bicarbonate solution and then with water.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Analysis of Product Purity by HPLC
This protocol is a general guideline for analyzing the purity of this compound products.[9]
-
Sample Preparation: A dilute solution of the final product is prepared in a suitable solvent (e.g., methanol/water mixture).
-
HPLC System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase of methanol and water is commonly employed.
-
Detection: The eluent is monitored by a UV detector at a specific wavelength (e.g., 250 nm).
-
Analysis: The retention times and peak areas are used to identify and quantify the main product and any byproducts. Comparison with analytical standards of expected byproducts can confirm their identity.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 127-63-9 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. asianpubs.org [asianpubs.org]
Optimizing reaction conditions for polymerization in diphenyl sulfone solvent.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting polymerization reactions in diphenyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization in this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my polymer yield consistently low?
Low polymer yield can be attributed to several factors. Incomplete reactions are a common cause, often stemming from insufficient reaction time or temperatures below the optimal range for the specific monomer system.[1] Additionally, impurities in the this compound solvent, monomers, or other reagents can interfere with the polymerization process, leading to side reactions that consume monomers without contributing to the main polymer chain growth.[1] Another potential issue is the premature precipitation of the growing polymer chains from the solvent if their molecular weight increases faster than their solubility at the reaction temperature.
To address low yields, it is recommended to:
-
Ensure the purity of all reactants and the this compound solvent.
-
Optimize the reaction temperature and time based on literature for the specific polymer system.
-
Consider using a higher boiling co-solvent to improve polymer solubility.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
Q2: The molecular weight of my polymer is lower than expected. What could be the cause?
Achieving the desired molecular weight is a common challenge in polymerization.[2] Several factors can lead to lower-than-expected molecular weight:
-
Impurities: Trace amounts of monofunctional impurities in the monomers can act as chain terminators, limiting the growth of polymer chains. Water is a particularly detrimental impurity in many condensation polymerizations.
-
Incorrect Monomer Stoichiometry: An imbalance in the molar ratio of comonomers in step-growth polymerization will limit the maximum achievable molecular weight.
-
Suboptimal Reaction Conditions: Reaction temperature and time significantly impact molecular weight. Insufficient time or a temperature that is too low may not allow the polymer chains to grow to their full potential. Conversely, excessively high temperatures can lead to thermal degradation of the polymer.[3]
-
Side Reactions: Unwanted side reactions can consume functional groups, preventing further chain growth.
To increase the molecular weight of your polymer, consider the following:
-
Purify all monomers and the this compound solvent to remove monofunctional impurities and water.
-
Carefully control the stoichiometry of the comonomers.
-
Systematically vary the reaction temperature and time to find the optimal conditions for your specific system.
-
Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Q3: My polymer has a dark color. How can I prevent this?
Discoloration of the polymer is often an indication of thermal degradation or side reactions.[3] High reaction temperatures, especially for extended periods, can cause the polymer to break down, leading to the formation of colored byproducts. Oxidative degradation can also occur if the reaction is not performed under a strictly inert atmosphere.
To obtain a lighter-colored polymer:
-
Optimize the reaction temperature and time to be sufficient for polymerization but not so high or long as to cause degradation.
-
Ensure a continuous flow of a high-purity inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Purify the this compound solvent to remove any impurities that might contribute to color formation at high temperatures.
Q4: I'm observing gel formation or cross-linking in my reaction. What is happening?
Gel formation or cross-linking indicates the formation of a three-dimensional polymer network, which can be undesirable. This can be caused by:
-
Multifunctional Impurities: The presence of impurities with more than two reactive functional groups in the monomers can lead to branching and eventual cross-linking.
-
Side Reactions at High Temperatures: At elevated temperatures, some polymers can undergo side reactions that create cross-links between chains.
-
Inappropriate Solvent Choice: While this compound is generally a good solvent for high-temperature polymerizations, in some specific cases, it might promote side reactions. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent has been reported to cause cross-linking during the processing of polyphenylene sulfone.
To prevent gel formation:
-
Ensure the high purity of your monomers, specifically checking for multifunctional impurities.
-
Carefully control the reaction temperature to avoid thermally induced side reactions.
-
If cross-linking persists, consider evaluating alternative high-temperature solvents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for polymerization in this compound?
The optimal temperature for polymerization in this compound is highly dependent on the specific monomers and the type of polymer being synthesized. Generally, reactions are conducted at elevated temperatures, often in the range of 150°C to 350°C.[4][5] For example, the synthesis of polyetheretherketone (PEEK) is typically carried out at around 300°C.[6] It is crucial to consult the literature for the specific polymer system you are working with to determine the most suitable temperature range.
Q2: How does reaction time affect the properties of the final polymer?
Reaction time is a critical parameter that influences both the yield and the molecular weight of the polymer. In general, as the reaction time increases, both the yield and the molecular weight will increase up to a certain point.[7] However, excessively long reaction times, especially at high temperatures, can lead to thermal degradation of the polymer, which can result in a decrease in molecular weight and the formation of colored byproducts.[3] Therefore, it is important to perform kinetic studies to determine the optimal reaction time for a given set of conditions.
Q3: What is the role of potassium carbonate in these reactions?
In many poly(arylene ether) synthesis reactions, such as those for PEEK and poly(arylene ether sulfone)s (PAES), potassium carbonate (K₂CO₃) is used as a weak base.[8][9][10] Its primary role is to deprotonate the hydroxyl groups of the bisphenol monomer, forming a more nucleophilic phenoxide species. This phenoxide can then readily react with the activated aryl halide monomer in a nucleophilic aromatic substitution reaction to form the ether linkages of the polymer backbone.
Q4: How can I effectively remove the this compound solvent after the reaction?
This compound is a high-boiling point solid at room temperature, which can make its removal challenging. A common method is to precipitate the polymer by pouring the hot reaction mixture into a non-solvent for the polymer, such as isopropanol or methanol.[11] The precipitated polymer can then be collected by filtration and washed repeatedly with the non-solvent and then with hot deionized water to remove any residual this compound and inorganic salts.[11] The purified polymer is then dried under vacuum.
Data Presentation
The following tables summarize the effect of various reaction parameters on the properties of poly(arylene ether sulfone)s (PAES).
Table 1: Effect of Reaction Temperature and Time on PAES Synthesis
| Entry | Monomers | Base | Solvent | Temperature (°C) | Time (h) | Resulting Polymer Properties | Reference |
| 1 | DCDPS, SDCDPS, BP | K₂CO₃ | DMAc/Toluene | 135 then 165 | 6 then 18 | High molecular weight SPAES | [12] |
| 2 | Dihydroxy-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone, bis(4-fluorophenyl) sulfone | K₂CO₃ | NMP/Toluene | 140 then 170 | 4 then 20 | High yield (89.4%) Hex-SPAES-30 | [11] |
| 3 | 4,4′-dihydroxy diphenyl, 4,4′-dichlorothis compound | K₂CO₃ | DMAA | 165 | 6 | High molecular weight PPSU | [4] |
| 4 | Dicyanate ester | - | This compound | 300 | 0.92 (55 min) | Complete polymerization, microporous polytriazine |
DCDPS: Dichlorothis compound, SDCDPS: Sulfonated dichlorothis compound, BP: Biphenol, DMAc: Dimethylacetamide, NMP: N-Methyl-2-pyrrolidone, DMAA: N,N-dimethylacetamide, PPSU: Polyphenylsulfone
Table 2: Influence of Monomer Ratio on Polymer Properties
| Polymer System | Monomer 1 | Monomer 2 | Molar Ratio (M1:M2) | Effect on Molecular Weight |
| Step-growth Polymerization | Dihydroxy compound | Dihalo compound | 1:1 | Highest molecular weight achieved |
| Step-growth Polymerization | Dihydroxy compound | Dihalo compound | Non-stoichiometric | Lower molecular weight |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonated Poly(Arylene Ether Sulfone) (SPAES)
This protocol is a general guideline and may require optimization for specific monomer combinations.
Materials:
-
Sulfonated dihalide monomer (e.g., 3,3'-disulfonate-4,4'-dichlorodiphenylsulfone)
-
Non-sulfonated dihalide monomer (e.g., 4,4'-dichlorodiphenylsulfone)
-
Bisphenol monomer (e.g., 4,4'-biphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, charge the sulfonated dihalide monomer, non-sulfonated dihalide monomer, bisphenol monomer, and potassium carbonate.
-
Add this compound and anhydrous DMAc to the flask.
-
Add toluene to the reaction mixture to act as an azeotropic agent for the removal of water.
-
Heat the reaction mixture to reflux at approximately 135-140°C for 4-6 hours, continuously removing the water-toluene azeotrope via the Dean-Stark trap.[11][12]
-
After the complete removal of water, distill off the toluene from the reaction mixture.
-
Increase the reaction temperature to 165-170°C and maintain for 18-20 hours under a nitrogen atmosphere.[11][12]
-
After the polymerization is complete, cool the viscous solution and dilute it with DMAc.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent such as isopropanol or methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent and then with hot deionized water to remove residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-120°C for 24 hours.
Mandatory Visualization
Caption: Experimental workflow for SPAES synthesis.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. nationalpolymer.com [nationalpolymer.com]
- 3. Understand High-Temperature Performance In Polymer Coatings [bwdist.com]
- 4. WO2021099297A1 - Process for preparing a polysulfone (psu) polymer - Google Patents [patents.google.com]
- 5. WO2021110954A1 - Process for preparing a poly(aryl ether sulfone) (paes) polymer - Google Patents [patents.google.com]
- 6. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 7. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-plast.com.ua [alpha-plast.com.ua]
- 9. lft-g.com [lft-g.com]
- 10. How do you make PEEK material? [peekchina.com]
- 11. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Understanding the thermal decomposition pathways of diphenyl sulfone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl sulfone. It aims to address common issues encountered during experimental studies of its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to thermally decompose?
This compound is a highly thermally stable compound. In an inert atmosphere, its decomposition onset is generally observed at temperatures above 500°C. Some studies have shown it to be resistant to decomposition even at 550°C.[1][2] For polymers containing this compound units, thermal degradation typically occurs in the range of 370°C to 680°C.[3][4]
Q2: What are the expected thermal decomposition products of this compound?
While a detailed analysis of the decomposition products of pure this compound is not extensively documented, studies on polymers containing this compound moieties provide significant insights. The primary decomposition products identified from the pyrolysis of these polymers include:
-
Sulfur Dioxide (SO₂): Formed from the cleavage of the C-S bonds in the sulfone group.[3][5]
-
Benzene: A common product resulting from the fragmentation of the phenyl rings.[3]
-
Toluene: Another aromatic hydrocarbon formed during decomposition.[3]
-
Biphenyl: Results from the recombination of phenyl radicals after the extrusion of SO₂.[3]
-
Phenol: Observed in the pyrolysis of related poly(ether sulfone)s.[5]
In an oxidizing atmosphere (air), the decomposition is more complex and can lead to the formation of a greater variety of oxygenated aromatic compounds, as well as carbon dioxide (CO₂) and water (H₂O).[5]
Q3: What is the proposed thermal decomposition pathway for this compound?
A detailed, step-by-step thermal decomposition mechanism for pure this compound is not well-established in the scientific literature. However, based on studies of polymers containing this compound units, the decomposition is understood to proceed via a radical mechanism initiated by the cleavage of the carbon-sulfur (C-S) bond at high temperatures.
The general proposed pathway for the this compound moiety involves:
-
Initiation: Homolytic cleavage of a C-S bond to form a phenyl radical and a benzenesulfonyl radical.
-
Propagation: The benzenesulfonyl radical can further decompose to release sulfur dioxide (SO₂) and another phenyl radical.
-
Termination: The phenyl radicals can then abstract hydrogen atoms to form benzene or recombine to form biphenyl.
Further fragmentation and rearrangement of the aromatic rings can lead to the formation of other products like toluene and phenol.
Q4: How does the atmosphere (inert vs. oxidizing) affect the thermal decomposition of this compound?
The surrounding atmosphere significantly influences the decomposition process and the resulting products.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition proceeds through pyrolysis, leading to the products mentioned in Q2. The primary reactions involve bond cleavage due to thermal energy.
-
Oxidizing Atmosphere (e.g., Air): The presence of oxygen leads to thermo-oxidative degradation. This process typically occurs at lower temperatures compared to pyrolysis and results in the formation of oxygenated organic compounds, in addition to SO₂, CO₂, and H₂O.[5]
Troubleshooting Guides
This section addresses common problems encountered during the thermal analysis of this compound.
Issue 1: No Decomposition Observed in TGA/DSC Analysis
-
Potential Cause: The experimental temperature range may be too low. This compound is exceptionally stable and may not show significant weight loss below 500°C.[1]
-
Suggested Solution:
-
Extend the temperature range of your experiment to at least 600°C, and if possible, up to 800°C, to ensure you capture the full decomposition profile.
-
Verify the accuracy of your instrument's temperature calibration using appropriate standards.
-
Issue 2: Inconsistent or Irreproducible TGA/DSC Curves
-
Potential Cause 1: Inconsistent heating rate. The heating rate can affect the onset temperature and the shape of the decomposition curve.[6]
-
Suggested Solution 1: Use a consistent and appropriate heating rate for all experiments. A common rate for TGA is 10°C/min or 20°C/min.[1][7] Slower heating rates can provide better resolution of decomposition steps.[8]
-
Potential Cause 2: Sample preparation and loading. Inconsistent sample mass or packing in the crucible can lead to variations in heat transfer and diffusion of gaseous products.
-
Suggested Solution 2:
-
Use a consistent and accurately weighed sample mass for each run.
-
Ensure the sample is evenly distributed at the bottom of the crucible.[9]
-
-
Potential Cause 3: Contamination of the TGA furnace or sample holder. Residues from previous experiments can interfere with the analysis.
-
Suggested Solution 3: Regularly clean the TGA furnace and sample holder according to the manufacturer's instructions. A "bake-out" procedure at high temperature in an air or oxygen atmosphere can help remove organic residues.[10]
Issue 3: Unexpected Peaks in Pyrolysis-GC/MS Analysis
-
Potential Cause 1: Contamination in the pyrolysis unit, GC inlet, or column.
-
Suggested Solution 1: Run a blank pyrolysis program without a sample to check for system contamination. Clean the pyrolyzer, inlet, and bake the GC column as needed.
-
Potential Cause 2: Impurities in the this compound sample.
-
Suggested Solution 2: Analyze the sample by another technique (e.g., HPLC, LC-MS) to check for purity.
-
Potential Cause 3: Secondary reactions of decomposition products. At high temperatures, the initial decomposition products can undergo further reactions to form more complex molecules.
-
Suggested Solution 3: Analyze the sample at different pyrolysis temperatures to observe the evolution of different products, which can help in identifying primary versus secondary decomposition products.
Data Presentation
Table 1: Thermal Decomposition Data for Polymers Containing this compound Units
| Polymer System | Analysis Method | Atmosphere | Decomposition Temperature Range (°C) | Key Products Identified | Reference |
| Poly(ether sulfone)s | TGA | Nitrogen | 450 - 650 | - | [5] |
| Poly(ether sulfone)s | TGA | Air | 450 - 690 | - | [5] |
| Poly(ether sulfone) Copolymers | Py-GC/MS | Vacuum | 370 - 650 | SO₂, Benzene, Toluene, Biphenyl, Phenol | [3] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Crucible: Alumina or platinum crucible.[9]
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into the TGA crucible.[7]
-
-
Experimental Parameters:
2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound
-
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: A single-shot pyrolysis at a high temperature (e.g., 600°C or 700°C) is typically used to ensure complete decomposition.[11]
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Parameters:
-
Injector Temperature: 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating aromatic products.
-
Oven Temperature Program:
-
Initial temperature of 40-50°C, hold for 2-5 minutes.
-
Ramp at 10°C/min to 280-300°C, hold for 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. betterceramic.com [betterceramic.com]
- 9. How to Optimize TGA Crucible Conditions for Accurate Results [redthermo.com]
- 10. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Technical Support Center: Strategies to Prevent Discoloration of Polymers Synthesized in Diphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, preventative strategies, and experimental protocols to address the common issue of polymer discoloration during synthesis in diphenyl sulfone (DPS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymer discoloration when using this compound (DPS)?
Discoloration is typically an indicator of undesired chemical species and can arise from several sources. The most common causes include impurities present in the DPS solvent, thermal degradation of the polymer or solvent at high reaction temperatures, oxidative reactions due to atmospheric leaks, and side reactions involving additives like antioxidants.[1][2][3]
Q2: My polymer is yellow or brown immediately after synthesis. What is the likely cause?
Immediate discoloration often points to issues with the raw materials or reaction conditions. The primary suspect is the purity of the this compound solvent.[1][2] Commercially available DPS can contain various impurities, such as monomethyldiphenylsulfone, monochlorodiphenylsulfone, iron salts, and residual acids from its manufacturing process, which can cause color formation at high temperatures.[1][4] Excessively high polymerization temperatures can also lead to thermal degradation, resulting in a darker-colored product.[5]
Q3: I am using recycled this compound, and my polymer is discolored. Why?
Recycled DPS is a common source of contaminants that induce discoloration. Impurities in recycled DPS can include low-boiling extraction solvents (e.g., acetone, xylene), residual salts from the polymerization and washing steps (e.g., NaF, KF, NaCl), and, most critically, organic impurities from the thermal degradation of DPS itself, such as diphenyl sulfide and biphenyl phenyl sulfone.[1][2] Residual oligomers, especially those with hydroxyl end groups, are also known to affect the color.[1]
Q4: Can the additives in my formulation, such as antioxidants, cause discoloration?
Yes. While antioxidants are added to prevent thermal oxidation, some types, particularly phenolic antioxidants, can cause yellowing or "pinking."[6][7] This occurs when the antioxidant is over-oxidized, forming colored species like quinones. This phenomenon, sometimes called "gas fading," can be triggered by exposure to atmospheric pollutants like oxides of nitrogen (NOx), which might be present from equipment like gas-fired heaters or forklifts.[7] The choice and concentration of antioxidants are therefore critical.[8][9]
Q5: How can I prevent discoloration before starting the polymerization?
The most effective preventative measure is to ensure the purity of the this compound solvent. Using highly pure DPS, verified by analytical techniques, is crucial for high-temperature processes.[1] If using commercially available or recycled DPS, purification via methods like recrystallization or distillation is strongly recommended.
Q6: What in-process strategies can minimize color formation during polymerization?
Strict control over the reaction atmosphere and temperature is vital.
-
Inert Atmosphere: Polymerization should be conducted under an inert atmosphere, such as high-purity argon or nitrogen, to prevent oxidation.[10][11] The reactor should be properly sealed and purged to remove all oxygen.
-
Temperature Control: Maintain the polymerization temperature at the optimal level for the specific polymer system. Avoid temperature overshoots, as side reactions and thermal degradation are highly temperature-dependent.
Q7: My polymer looks fine after synthesis but discolors during storage or secondary processing. What is happening?
Delayed discoloration is often due to environmental factors or the slow migration of additives.
-
Environmental Exposure: Exposure to UV light and atmospheric pollutants can lead to photodegradation and "gas fading."[12][13]
-
Additive Migration: Certain additives can migrate to the polymer surface over time, a phenomenon known as "blooming." These surface-concentrated additives can then react with the environment and cause discoloration.[14]
Q8: I already have a discolored batch of polymer. Can it be fixed?
In some cases, discoloration can be reduced. Post-synthesis purification, such as thoroughly washing the crushed polymer with a suitable solvent (e.g., acetone, methanol), can remove residual colored impurities.[10][11] For more persistent color, specialized decolorization techniques involving solvent extraction may be necessary, though these are more complex and may affect final polymer properties.
Section 2: Troubleshooting and Logic Diagrams
Understanding the root cause of discoloration is the first step toward solving the problem. The following diagrams provide a logical workflow for troubleshooting and understanding the interplay of different factors.
Caption: Troubleshooting workflow for diagnosing polymer discoloration.
Caption: Root causes of polymer discoloration in this compound.
Section 3: Data Presentation
Table 1: Common Impurities in this compound and Their Effects
This table summarizes impurities found in virgin and recycled DPS and their known impact on poly(aryl ether ketone) [PAEK] synthesis.[1][2][4]
| Impurity Category | Specific Examples | Common Source | Reported Effect on Polymer |
| Organic Impurities | Monomethyldiphenylsulfone, Monochlorodiphenylsulfone | DPS Manufacturing | Negative impact on color, melt stability, and molecular weight. |
| Diphenyl sulfide, Biphenyl, Dibenzothiophene sulfone | Thermal degradation of DPS | Affects color and overall polymer properties. | |
| Residual Oligomers (with hydroxyl end groups) | Recycled DPS | Can alter the color of the final polymer. | |
| Inorganic Salts | NaCl, KCl, NaF, KF, Na₂SO₄, K₂SO₄, Iron salts | DPS Manufacturing, Reaction Byproducts | Can act as catalysts for degradation, affect color and equipment corrosion. |
| Acids | Sulfuric acid, Benzene sulfonic acid | DPS Manufacturing | Can lead to side reactions and discoloration. |
| Residual Solvents | Acetone, Methanol, Xylene, Monochlorobenzene | Polymer Isolation/Washing | Can interfere with polymerization and affect properties. |
Table 2: Analytical Techniques for Diagnosing Discoloration
To implement the correct strategy, a precise diagnosis is essential. The following techniques can identify the root cause of discoloration.
| Analytical Technique | Principle | Application in Discoloration Analysis |
| FTIR Spectroscopy | Measures absorption of infrared radiation to identify chemical functional groups.[6] | Identify polymer degradation (e.g., oxidation), characterize surface contaminants, and analyze migrated additives.[6][13] |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light by chromophores. | Detect and quantify colored derivatives of additives (e.g., oxidized phenols) associated with yellowing.[6] |
| Mass Spectrometry (GC-MS, Py-GC/MS) | Separates and identifies volatile and semi-volatile compounds by mass-to-charge ratio.[15] | Identify residual monomers, solvent impurities, and specific polymer degradation products.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes elemental composition and chemical states on the immediate surface. | Detect surface oxidation and identify unexpected surface contaminants. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions as a function of temperature. | Assess changes in crystallinity or detect the presence of impurities that may alter thermal properties.[6][12] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature.[6] | Determine the thermal stability of the polymer and identify the presence of volatile impurities.[12] |
Section 4: Key Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to reduce organic and inorganic impurities from commercial or recycled DPS.
-
Dissolution: In a fume hood, gently heat a suitable solvent (e.g., a mixture of a good solvent like acetone and an anti-solvent like hexane, or diethyl ether for smaller scales) in a flask equipped with a reflux condenser.
-
Solubilize DPS: Slowly add the impure DPS to the heated solvent with stirring until it is fully dissolved. Aim for a concentrated, near-saturated solution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal yield. Pure DPS crystals should precipitate out of the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of cold, fresh anti-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified DPS crystals in a vacuum oven at a temperature below their melting point (e.g., 80-100°C) until a constant weight is achieved. The purity should be confirmed via analytical methods (Table 2) before use.
Protocol 2: General Inert Atmosphere Polymerization
This protocol outlines the key steps for preventing oxidation during synthesis.
-
Glassware Preparation: Ensure all glassware (reactor, condenser, stirrer, etc.) is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot.
-
System Purge: Assemble the reactor system and connect it to a Schlenk line or inert gas (high-purity Argon or Nitrogen) source with an oil bubbler outlet to maintain a slight positive pressure.
-
Vacuum/Purge Cycles: Evacuate the reactor under vacuum and then backfill with inert gas. Repeat this cycle at least three times to remove residual air and moisture.
-
Reagent Addition: Add the purified this compound, monomers, and any catalysts to the reactor under a positive flow of inert gas.
-
Degassing: If necessary, degas the reaction mixture by carefully sparging with the inert gas for 15-30 minutes before heating.
-
Reaction: Heat the reaction mixture to the target temperature. Maintain a gentle, constant flow of inert gas through the reactor headspace for the duration of the synthesis.
-
Cool Down: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere before exposing it to air.
Protocol 3: Post-Polymerization Purification by Solvent Washing
This procedure is for removing residual DPS, salts, and low molecular weight species from the final polymer.
-
Solidification & Grinding: After the polymerization is complete and cooled, the solid mixture of polymer and DPS is typically a hard mass. Carefully break up and grind this solid into a fine powder to maximize surface area for extraction.
-
Soxhlet Extraction or Stirred Washing:
-
Soxhlet: Place the polymer powder in a cellulose thimble and perform a Soxhlet extraction for 24-48 hours using a low-boiling solvent (e.g., acetone or tetrahydrofuran) in which the polymer is insoluble but DPS and impurities are soluble.[10]
-
Stirred Washing: Alternatively, suspend the polymer powder in the solvent in a flask and stir vigorously at room temperature or with gentle heating for several hours.
-
-
Filtration & Repetition: Filter the polymer, discard the solvent containing the impurities, and repeat the washing step 2-3 times with fresh solvent until analysis of the filtrate (e.g., by TLC or GC) shows no remaining DPS.
-
Final Wash: Perform a final wash with a very volatile solvent like methanol or diethyl ether to help with the drying process.
-
Drying: Dry the purified polymer powder in a vacuum oven at an elevated temperature (e.g., 120-160°C) to remove all residual washing solvents.[11] Drying should continue until a constant weight is achieved.
References
- 1. US20140221595A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 2. CN102203165A - High-purity diphenylsulfone, its preparation and use for the preparation of poly(aryl ether ketone) - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. EP2342260B1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Identification and Analysis - Sandberg [sandberg.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 10. The Kinetics of Formation of Microporous Polytriazine in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. filab.fr [filab.fr]
- 13. Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tosaf.com [tosaf.com]
- 15. Polymer Identification Methods → Term [climate.sustainability-directory.com]
Technical Support Center: Overcoming Reactant Solubility Challenges in Diphenyl Sulfone at Elevated Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of reactants in diphenyl sulfone, a common high-temperature solvent in polymerization and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a high-temperature solvent, and what are its key properties?
This compound is favored for high-temperature reactions, particularly in the synthesis of high-performance polymers like Polyetheretherketone (PEEK) and Polyethersulfone (PES), due to its exceptional thermal and chemical stability. It is a white solid with a melting point between 123-129 °C and a high boiling point of 379 °C, which allows for a wide operational temperature range.[1] Its ability to dissolve otherwise intractable polymers at elevated temperatures makes it an ideal medium for such syntheses.[1]
Q2: What are the common reactants that exhibit solubility issues in this compound?
While this compound is an excellent solvent for many aromatic polymers at high temperatures, certain reactants, especially at the initial stages of a reaction, can have limited solubility. These often include:
-
Bisphenols: Monomers like Bisphenol A (BPA), 4,4′-dihydroxythis compound, and 4,4′-dihydroxybiphenyl are crystalline solids with varying solubility in organic solvents.[2][3]
-
Aromatic Di-halides: Reactants such as 4,4′-difluorobenzophenone can also present solubility challenges, particularly at temperatures below their melting points.
-
Salts and Catalysts: Inorganic salts and some organometallic catalysts may have very low solubility in the predominantly organic medium.
Q3: How does temperature affect the solubility of reactants in this compound?
Generally, the solubility of solid reactants in a liquid solvent increases with temperature. This principle is critical when working with this compound, which is a solid at room temperature.[3] For most organic compounds, a significant increase in solubility is observed as the temperature of the this compound melt is raised. However, it is crucial to balance increased solubility with the thermal stability of the reactants, as prolonged exposure to very high temperatures can lead to degradation.
Q4: Can impurities in reactants or the solvent affect solubility?
Yes, impurities can significantly impact the solubility of reactants. The presence of even small amounts of insoluble impurities can act as nucleation sites, potentially causing the desired reactants to precipitate out of solution. Furthermore, impurities in the this compound solvent itself can alter its solvation properties and may have a deleterious effect on the reaction and the properties of the final product.[4][5] Therefore, using high-purity reactants and solvent is highly recommended.[6]
Troubleshooting Guides
Issue 1: Reactant(s) not dissolving completely in molten this compound.
Possible Causes:
-
Insufficient temperature.
-
Reactant particle size is too large.
-
Inadequate mixing.
-
Low intrinsic solubility of the reactant.
Recommended Solutions:
| Solution | Description |
| Increase Temperature | Gradually increase the temperature of the this compound melt while monitoring for any signs of reactant degradation. For many polymerizations, temperatures are incrementally raised to 200-330 °C to maintain polymer solubility. |
| Reduce Particle Size | The rate of dissolution is directly proportional to the surface area of the solute.[5] Grinding the solid reactants to a finer powder before addition can significantly increase their dissolution rate.[7][][9] |
| Improve Agitation | Ensure efficient and vigorous stirring to break up clumps of solid and maximize the contact between the reactant particles and the solvent. |
| Use a Co-solvent | The addition of a small amount of a co-solvent with better solvating power for the specific reactant can be effective. N-Methyl-2-pyrrolidone (NMP) and sulfolane are suitable co-solvents for polysulfone synthesis.[10] |
Issue 2: Reactant precipitates out of solution during the reaction.
Possible Causes:
-
A change in the reaction mixture polarity as the reaction progresses.
-
Formation of an insoluble intermediate or by-product.
-
Temperature fluctuations or localized cooling.
-
Exceeding the solubility limit of a reactant as its concentration changes.
Recommended Solutions:
| Solution | Description |
| Temperature Control | Maintain a stable and uniform temperature throughout the reaction vessel. Ensure there are no cold spots where precipitation could initiate. |
| Monitor Reaction Progress | If an insoluble intermediate is forming, a change in the reaction temperature profile or the order of addition of reactants may be necessary. |
| Consider a Different Solvent System | In some cases, a mixture of this compound with another high-boiling point solvent might be necessary to maintain the solubility of all components throughout the reaction. |
Quantitative Solubility Data
| Reactant | Chemical Structure | Melting Point (°C) | Solubility in this compound at Elevated Temperatures | Notes |
| This compound (Solvent) | (C₆H₅)₂SO₂ | 123-129 | N/A | High boiling point (379 °C) and thermal stability.[1] |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 155-157 | Soluble | Soluble in many organic solvents, with solubility increasing with temperature.[11] |
| 4,4′-Difluorobenzophenone | C₁₃H₈F₂O | 103-106 | Soluble | A common monomer in PAEK synthesis. |
| 4,4′-Dihydroxythis compound | C₁₂H₁₀O₄S | 245-250 | Soluble | A monomer for polysulfone resins; soluble in hot water and various organic solvents. |
| Hydroquinone | C₆H₆O₂ | 172-175 | Soluble | Solubility in water and organic solvents increases with temperature.[12][13] |
| 4,4′-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 279-285 | Sparingly to Soluble | Insoluble in water, but soluble in alcohols and ethers.[2] Solubility in this compound will be temperature-dependent. |
Experimental Protocols
General Protocol for Determining Reactant Solubility in this compound
This protocol provides a general method for determining the solubility of a solid reactant in this compound at a specific temperature.
Materials:
-
This compound
-
Solid reactant of interest
-
High-temperature heating mantle with a stirrer
-
Thermocouple
-
Glass reactor with a sampling port
-
Analytical balance
-
Appropriate analytical method for quantification (e.g., HPLC, GC)
Procedure:
-
Accurately weigh a known amount of this compound and add it to the glass reactor.
-
Heat the this compound until it melts and reaches the desired temperature.
-
Begin stirring the molten this compound.
-
Add a pre-weighed amount of the solid reactant to the molten solvent.
-
Allow the mixture to stir for a set period to ensure equilibrium is reached.
-
If all the solid dissolves, add another known amount and repeat step 5.
-
Continue adding the reactant until a saturated solution is formed (i.e., excess solid is present).
-
Once equilibrium is reached in the saturated solution, carefully take a sample of the supernatant liquid through the sampling port, ensuring no solid particles are withdrawn.
-
Accurately weigh the collected sample.
-
Dilute the sample with a suitable solvent and analyze its composition using a pre-calibrated analytical method to determine the concentration of the dissolved reactant.
-
The solubility can then be expressed in terms of g/100g of this compound or other suitable units.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting reactant solubility issues.
Experimental Workflow for Solubility Determination
Caption: A typical experimental workflow for determining reactant solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. EP0293037A1 - Preparation of 4,4'-dihydroxythis compound - Google Patents [patents.google.com]
- 5. ajpojournals.org [ajpojournals.org]
- 6. EP2342260A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 7. Effect of Particle Size on Solubility Rate [vlaby.com]
- 9. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bisphenol A - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Hydroquinone - Sciencemadness Wiki [sciencemadness.org]
Challenges and solutions for scaling up diphenyl sulfone production.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and scale-up of diphenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the Friedel-Crafts reaction between benzene and benzenesulfonyl chloride, the oxidation of diphenyl sulfide, and the reaction of benzene with sulfuric acid and oleum.[1][2] The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: this compound is harmful if swallowed and can cause skin and eye irritation.[3][4][5][6][7] When handling this compound and its precursors, it is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3][5] Avoid creating dust and ensure proper storage away from incompatible materials like strong oxidizing agents.[3][5]
Q3: How does reaction temperature affect the yield and purity of this compound?
A3: Reaction temperature is a critical parameter in this compound synthesis. For instance, in the Friedel-Crafts reaction, maintaining a specific temperature range is crucial to prevent side reactions and decomposition of the product. Overly high temperatures can lead to the formation of isomers and other impurities, which can complicate purification.[8]
Q4: What are the common impurities encountered in this compound production and how can they be removed?
A4: Common impurities can include isomers (e.g., 2,4'-dichlorothis compound if starting from substituted benzenes), unreacted starting materials, and byproducts from side reactions.[9] Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of solvents.[8] For high-purity applications like polymer synthesis, multiple purification steps, including washing and vacuum distillation, may be necessary.[10][11]
Troubleshooting Guide
Q1: I am experiencing low yields in my this compound synthesis. What are the potential causes and how can I improve them?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that all reagents, especially the starting aromatic compounds and the sulfonating agent, are of high purity and anhydrous. Moisture can deactivate catalysts and lead to unwanted side reactions.
-
Catalyst Inactivity: In reactions like the Friedel-Crafts synthesis, the Lewis acid catalyst (e.g., aluminum chloride) must be fresh and active. Deactivated catalysts will result in incomplete conversion.
-
Reaction Temperature: The reaction temperature may not be optimal. A temperature that is too low can lead to a slow reaction rate and incomplete conversion, while a temperature that is too high can cause decomposition of the product or promote side reactions. Experiment with a range of temperatures to find the optimal condition for your specific reaction.
-
Insufficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper contact between the reactants and the catalyst. Inadequate mixing can lead to localized overheating and reduced yields.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q2: My final this compound product is discolored. What is the cause and how can I obtain a pure white product?
A2: Discoloration in the final product is often due to the presence of impurities formed during the reaction or from the decomposition of starting materials.
-
Side Reactions: Overheating or the presence of impurities in the starting materials can lead to colored byproducts.
-
Purification Method: A single purification step may not be sufficient to remove all colored impurities. Consider performing a second recrystallization or using activated carbon to decolorize the solution before crystallization. Column chromatography can also be an effective method for removing colored impurities.
-
Oxidation: The product may have been exposed to air at high temperatures for an extended period, leading to oxidation. Ensure the reaction and work-up are performed under an inert atmosphere if possible.
Q3: I am observing the formation of significant amounts of isomeric byproducts. How can I improve the selectivity of my reaction?
A3: The formation of isomers is a common challenge in aromatic substitution reactions.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity towards the desired para-substituted product in Friedel-Crafts type reactions.
-
Catalyst Choice: The choice of catalyst can influence the isomer distribution. Experiment with different Lewis acids to see if selectivity can be improved.
-
Solvent Effects: The solvent can play a role in directing the substitution pattern. A systematic study of different solvents may be beneficial.
Quantitative Data
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Copper-Catalyzed Coupling | Sodium aryl bromides, Sodium arylsulfinate | CuBr, Pyridine | DMI | 80 | 12 | 95 | Not Specified | [12] |
| Oxidation | 4,4'-dichlorodiphenyl sulfoxide | Hydrogen peroxide | Carboxylic acid | Not Specified | Not Specified | Not Specified | >99 | [9] |
| Etherification | 4,4'-dihydroxythis compound, n-propyl bromide | Sodium hydroxide | Water | 65-72 | 12 | Not Specified | Product mixture | [13] |
| Reduction of Nitro Group | 4-(4'-Nitro-benzenesulfonyl)-phenylamine | Palladium on charcoal, p-toluenesulfonic acid | Methanol/Water | 50 | Not Specified | 82 | >99.5 | [14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound [12]
-
Reaction Setup: In a reaction vessel, combine sodium aryl bromide (1 mmol), sodium arylsulfinate (1.2 mmol), copper(I) bromide (0.1 mmol), and pyridine (0.15 mmol) in 2 mL of DMI solvent.
-
Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere for 12 hours.
-
Work-up: After cooling, add 2 mL of water to the reaction mixture and filter.
-
Extraction: Extract the aqueous solution three times with 2 mL of diethyl ether.
-
Purification: Combine the organic phases, evaporate the solvent under reduced pressure, and purify the residue by column chromatography on silica gel using an ethyl acetate/hexane (1:12) eluent to afford the pure this compound.
Protocol 2: Synthesis of 4,4'-diamino-diphenyl-sulfone (Dapsone) via Reduction [14]
-
Reaction Setup: In a hydrogenation vessel, charge 4-(4'-Nitro-benzenesulfonyl)-phenylamine (100 g), p-toluenesulfonic acid (68.4 g), methanol (350 ml), water (150 ml), and 10% palladium on charcoal (7.6 g).
-
Hydrogenation: Allow the mixture to react with hydrogen at approximately 50 °C and 5 bar pressure until the reaction is complete.
-
Work-up: After the reaction, add hydrochloric acid.
-
Isolation: Filter the catalyst and dry the resulting solid to obtain crude Dapsone.
Visualizations
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A general workflow for the purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound or Phenylsulfonylbenzene Manufacturers, SDS [mubychem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.sangon.com [store.sangon.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. EP0465665A1 - Process for producing this compound compound - Google Patents [patents.google.com]
- 9. WO2021037682A1 - A process for purifying crude 4,4'-dichlorothis compound - Google Patents [patents.google.com]
- 10. CN102203165A - High-purity diphenylsulfone, its preparation and use for the preparation of poly(aryl ether ketone) - Google Patents [patents.google.com]
- 11. US20140221595A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
Technical Support Center: Analysis of Impurities in Commercial Diphenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of impurities in commercial diphenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound can contain various impurities stemming from its synthesis, degradation, or storage. These can be broadly categorized as:
-
Isomeric Impurities: Different positional isomers of this compound.
-
Related Substances: Compounds with similar structures, such as diphenyl sulfide.
-
Starting Materials and Reagents: Residual reactants from the synthesis process, for example, benzenesulfonic acid.[1]
-
Degradation Products: Impurities formed due to thermal or chemical degradation, which may include biphenyl and dibenzothiophene sulfone.[2]
-
Inorganic Salts: Such as sodium chloride, potassium chloride, sodium sulfate, and potassium sulfate.[2]
-
Other Organic Impurities: Including monomethyldiphenylsulfone and monochlorodiphenylsulfone isomers.[2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: The most common and effective techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][5] For definitive identification of unknown impurities, these techniques are often coupled with mass spectrometry (MS).[4][6][7]
Q3: What is a typical starting point for developing an HPLC method for this compound impurity analysis?
A3: A good starting point for method development is using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water.[5][8] UV detection is commonly employed, with a wavelength around 250 nm.[5][8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for the this compound Peak
-
Question: I am observing significant peak tailing for the main this compound peak in my HPLC analysis. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing in the HPLC analysis of diphenyl compounds can be caused by several factors.[9] Here is a systematic approach to troubleshoot this issue:
-
Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.[10] Try diluting your sample and re-injecting.
-
Evaluate Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[9]
-
Assess for Secondary Interactions: Residual silanol groups on silica-based columns can cause secondary interactions, leading to tailing.[9] Consider using a column with end-capping or a different stationary phase.
-
Optimize Mobile Phase pH: If you are analyzing ionizable impurities, the pH of the mobile phase is critical. Small changes in pH can significantly affect peak shape.
-
Inspect for Column Degradation: Over time, columns can degrade. If the tailing has gradually worsened, it might be time to clean or replace your column.
-
Issue 2: Appearance of Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected peaks (ghost peaks) in my blank runs and sample chromatograms. What is the source of these peaks?
-
Answer: Ghost peaks can arise from several sources. Here's how to investigate:
-
Contaminated Mobile Phase: Ensure your solvents are of high purity. Impurities in the mobile phase can accumulate on the column and elute as ghost peaks.
-
Carryover from Previous Injections: If a highly concentrated sample was previously injected, you might be seeing carryover. Perform several blank injections to wash the system.
-
Sample Contamination: The sample itself or the solvent used to dissolve it might be contaminated. Prepare a fresh sample using high-purity solvent.
-
System Contamination: Check for contamination in the injector, tubing, or detector.
-
GC Analysis Troubleshooting
Issue 1: Poor Resolution Between Isomeric Impurities
-
Question: I am having difficulty separating isomeric impurities from the main this compound peak using GC. How can I improve the resolution?
-
Answer: Achieving good resolution for isomers can be challenging. Consider the following:
-
Optimize the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting peaks.
-
Select an Appropriate Stationary Phase: For separating isomers of sulfone compounds, a cyanosilicone column (like OV-225) has been shown to be effective.[4]
-
Use a Longer Column: Increasing the column length can enhance resolution.
-
Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.
-
Data Presentation
Table 1: Common Impurities in Commercial this compound and their Typical Analytical Method
| Impurity Category | Specific Examples | Typical Analytical Method |
| Isomeric Impurities | 2,4'-Dichlorothis compound, 3,4'-Dichlorothis compound | Gas Chromatography (GC) |
| Related Substances | Diphenyl sulfide, Trichlorodiphenyl sulfide | GC-MS |
| Starting Materials | p-Dichlorobenzene, o-Dichlorobenzene | GC-MS |
| Degradation Products | Biphenyl, Dibenzothiophene sulfone, Benzene sulfonic acid | GC-MS, HPLC |
| Inorganic Salts | Sodium chloride, Potassium sulfate | Ion Chromatography (IC) or other suitable method |
| Other Organic Impurities | Monomethyldiphenylsulfone, Monochlorodiphenylsulfone | Gas Chromatography (GC) |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of impurities in this compound. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[5][8] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
General Protocol for GC Analysis of this compound
This protocol is a general guideline for the GC analysis of this compound impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A cyanosilicone capillary column (e.g., Restek RTx-5MS, 15m x 0.25mm ID x 0.25µm film thickness).[3]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: A general workflow for the analysis of impurities in commercial this compound.
Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US20140221595A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 3. EP2342260A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification and quantitation of impurities in dapsone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and elucidating impurity species [rssl.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting guide for reactions involving diphenyl sulfone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl sulfone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound shows low yield and the presence of significant byproducts. What are the common side reactions and how can I minimize them?
A1: Low yields in this compound synthesis can often be attributed to side reactions. The specific byproducts depend on the synthetic route.
-
From Diphenyl Sulfide Oxidation: When preparing this compound by oxidizing diphenyl sulfide, incomplete oxidation can leave unreacted starting material. Conversely, over-oxidation is not a concern as the sulfone is the highest oxidation state. However, impurities in the starting diphenyl sulfide can lead to undesired products.
-
From Benzene and Sulfuric Acid/Benzenesulfonyl Chloride: In the direct synthesis from benzene, common side products can include polysulfonated species and isomers.
To minimize byproduct formation:
-
Ensure complete oxidation: When starting from diphenyl sulfide, carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) and the reaction time to ensure full conversion.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[3]
-
Purify the starting materials: Use pure diphenyl sulfide to avoid carrying impurities through the reaction. Similarly, when using benzene and a sulfonating agent, ensure the purity of the starting materials.[4]
-
Control reaction conditions: Carefully control the reaction temperature. In Friedel-Crafts type reactions for the precursor diphenyl sulfide, excessively high temperatures can lead to catalyst decomposition and side reactions.[3]
Q2: I am using this compound as a high-temperature solvent for a polymerization reaction (e.g., PEEK synthesis), and the final polymer has inconsistent properties (color, molecular weight). Could impurities in the this compound be the cause?
A2: Yes, impurities in this compound used as a high-temperature solvent can have a deleterious effect on the properties of polymers like Poly(aryl ether ketone)s (PAEKs), affecting color, melt stability, molecular weight, and crystallinity.[5][6]
Common detrimental impurities and their potential effects are summarized below:
| Impurity | Maximum Allowable Content (Example) | Polymer Property Affected |
| Monomethyldiphenylsulfone | 500 ppm | Color, Melt Stability |
| Monochlorodiphenylsulfone | 100 ppm | Color, Melt Stability |
| Diphenyl sulfide | 200 ppm | Color, Melt Stability |
| Sodium | 1 ppm | Color, Melt Stability |
| Iron | 0.5 ppm | Color |
| Residual Acidity | 1 µeq/g | Melt Stability |
(Note: The maximum allowable content can vary depending on the specific polymer grade and application.)[5]
To avoid these issues, it is crucial to use high-purity this compound. If you suspect impurities, purification by recrystallization or distillation may be necessary.[7][8]
Q3: My reaction involving the functionalization of the this compound aromatic ring is sluggish or fails to proceed. What are the potential reasons?
A3: The sulfonyl group in this compound is strongly deactivating for electrophilic aromatic substitution, making reactions on the phenyl rings challenging. If your reaction is not proceeding, consider the following:
-
Reaction Conditions: Electrophilic substitution on this compound requires harsh reaction conditions (e.g., strong Lewis acids, high temperatures). Ensure your conditions are appropriate for activating the deactivated ring.
-
Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities in the starting materials or solvents.[1] Ensure all reagents are pure and dry.
-
Alternative Strategies: For some transformations, it may be more effective to introduce the desired functional group onto a precursor molecule (e.g., a substituted benzene) before forming the this compound structure.
Q4: I am having difficulty purifying my crude this compound. What are the recommended methods?
A4: Purification of this compound typically involves removing unreacted starting materials, byproducts, and residual solvents.
-
Crystallization: Crystallization from a suitable solvent, such as diethyl ether or ethanol, is a common and effective method for purifying solid this compound.[7][8]
-
Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.[4]
-
Zone Melting: For achieving very high purity, zone melting is an effective technique.[7]
Troubleshooting Workflow
Here is a general workflow for troubleshooting reactions involving this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Diphenyl Sulfide
This protocol provides a general method for the oxidation of diphenyl sulfide to this compound using hydrogen peroxide.[2]
Materials:
-
Diphenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve diphenyl sulfide (e.g., 10 mmol) in glacial acetic acid (e.g., 20 mL).
-
Slowly add 30% hydrogen peroxide (e.g., 22 mmol, 2.2 equivalents) to the solution while stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the diphenyl sulfide spot is no longer visible.
-
Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (e.g., 100 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
To further purify, dissolve the crude product in dichloromethane, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erhlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals will form.
-
To maximize crystal formation, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Safety Information
This compound is a stable compound but requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[9][11][12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[9][13]
-
In case of contact:
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]
The following diagram illustrates the general safety precautions to be taken when working with this compound.
Caption: Key safety precautions for handling this compound in a laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. EP2342260A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 7. This compound | 127-63-9 [chemicalbook.com]
- 8. Cas 127-63-9,this compound | lookchem [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aozunasia.com [aozunasia.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Diphenyl Sulfone and Diphenyl Ether as High-Temperature Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate high-temperature solvent is a critical parameter in the synthesis of high-performance polymers and in various applications within the pharmaceutical and chemical industries. The solvent's thermal stability, solvating power, and inertness at elevated temperatures directly influence reaction kinetics, product yield, and the final properties of the material. This guide provides an objective comparison of two commonly employed high-temperature solvents: diphenyl sulfone (DPS) and diphenyl ether (DPE). The information presented, supported by experimental data, aims to assist researchers in making an informed decision for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of this compound and diphenyl ether is crucial for their effective application as high-temperature solvents. The following table summarizes their key characteristics.
| Property | This compound | Diphenyl Ether |
| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O |
| Molecular Weight | 218.27 g/mol | 170.21 g/mol |
| Appearance | White crystalline solid | Colorless crystalline solid or liquid |
| Melting Point | 123-129 °C | 25-27 °C |
| Boiling Point | 379 °C | 258-259 °C |
| Thermal Stability | Highly stable; resistant to thermal decomposition up to 550 °C.[1] | Good thermal stability; cleavage of ether linkages occurs above 400 °C.[2] |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in various organic solvents. | Soluble in alcohol, benzene, and diethyl ether.[2] |
Performance as High-Temperature Solvents
Both this compound and diphenyl ether are utilized in high-temperature applications; however, their distinct properties make them suitable for different scenarios.
This compound (DPS) is renowned for its exceptional thermal stability, making it an excellent choice for reactions requiring very high temperatures, such as the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK).[1][3] Its high boiling point allows for a wide operational temperature range. The sulfone group in its structure contributes to its high polarity and ability to dissolve polar polymers and reactants. The thermal degradation of polymers containing this compound units has been studied, indicating its robustness at elevated temperatures.[4]
Diphenyl Ether (DPE) , while having a lower boiling point and thermal stability compared to DPS, is also a viable high-temperature solvent.[2] It is particularly useful for the synthesis of polymers such as polyesters.[5] Its lower melting point can be an advantage in terms of handling and processing at moderately high temperatures. Diphenyl ether is also used as a heat transfer fluid, often in a eutectic mixture with biphenyl, which is stable at temperatures up to 393 °C.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible scientific research. Below are representative protocols for polymer synthesis using this compound and a general protocol for high-temperature reactions that can be adapted for diphenyl ether.
Synthesis of Poly(ether ether ketone) (PEEK) using this compound
This protocol describes the synthesis of PEEK via nucleophilic aromatic substitution.
Materials:
-
4,4′-difluorobenzophenone
-
Hydroquinone
-
Anhydrous sodium carbonate
-
This compound (solvent)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add this compound and heat until it melts and reaches the desired reaction temperature (typically between 280°C and 340°C).
-
Add 4,4′-difluorobenzophenone and hydroquinone to the molten this compound.
-
Gradually add anhydrous sodium carbonate to the reaction mixture.
-
Maintain the reaction mixture at a high temperature (e.g., 320°C) for several hours to allow for polymerization to occur.[4][6]
-
After the reaction is complete, the mixture is cooled, and the solid product is isolated.
-
The crude polymer is then purified by washing with appropriate solvents (e.g., acetone, water) to remove the this compound and inorganic salts.[6]
Caption: Workflow for PEEK synthesis in this compound.
General Protocol for High-Temperature Reaction using Diphenyl Ether
This protocol provides a general framework for conducting a chemical reaction at elevated temperatures using diphenyl ether as the solvent.
Materials:
-
Reactants for the desired chemical transformation
-
Diphenyl ether (solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the reaction flask with diphenyl ether.
-
Begin stirring and heating the solvent to the target reaction temperature.
-
Once the desired temperature is reached and stable, add the reactants to the flask.
-
Maintain the reaction under an inert atmosphere and monitor its progress using appropriate analytical techniques (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated through standard workup procedures, such as extraction, crystallization, or chromatography, to remove the diphenyl ether solvent.
Caption: Logical flow for selecting a high-temperature solvent.
Conclusion
The choice between this compound and diphenyl ether as a high-temperature solvent is contingent upon the specific requirements of the chemical reaction. This compound stands out for its exceptional thermal stability, making it the preferred solvent for processes demanding extremely high temperatures, such as the synthesis of robust polymers like PEEK. Its high polarity is also advantageous for dissolving a wide range of reactants. Conversely, diphenyl ether, with its lower melting and boiling points, offers a practical alternative for reactions conducted at moderately high temperatures and where its solvating properties are sufficient. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make a rational, evidence-based decision for their high-temperature synthesis needs.
References
A Comparative Guide to the Purity Validation of Diphenyl Sulfone: HPLC vs. GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for raw materials in the pharmaceutical and polymer industries. Diphenyl sulfone, a key solvent and reagent in the synthesis of high-performance polymers like polyethersulfone (PES) and polyetheretherketone (PEEK), requires stringent purity assessment to ensure the final product's integrity and performance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification. |
| Best Suited For | Non-volatile, thermally labile, and high molecular weight impurities. | Volatile and semi-volatile impurities. |
| Sensitivity | High, dependent on the detector (e.g., UV, DAD). | Very high, capable of detecting trace-level impurities.[1][2] |
| Selectivity | Good, can be optimized with different column chemistries and mobile phases. | Excellent, provides structural information for impurity identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile impurities, but generally straightforward for volatile compounds. |
| Analysis Time | Typically longer run times (10-60 minutes).[3] | Generally faster run times for volatile compounds (minutes).[3] |
| Cost | Generally lower initial instrument cost compared to GC-MS. | Higher initial instrument cost, but can be more cost-effective per sample for volatile analysis due to lower solvent consumption.[3] |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. For this compound, HPLC is particularly effective in detecting non-volatile or thermally sensitive impurities that cannot be analyzed by GC. These can include residual starting materials, by-products from synthesis, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile organic compounds.[1] This makes it an excellent choice for identifying and quantifying trace impurities in this compound, such as residual solvents or volatile by-products. The mass spectrometer provides structural information, enabling confident identification of unknown impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a starting condition of 60% acetonitrile and 40% water, holding for 5 minutes, then ramping to 100% acetonitrile over 10 minutes.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is suitable for this compound and many aromatic impurities.[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: A 10 µL injection volume is common.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the GC-MS analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Injection: A 1 µL injection of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane), with a split ratio of 50:1.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
Data Presentation
Table 1: Common Impurities in this compound and Recommended Analytical Technique
| Impurity | Chemical Structure | Typical Origin | Recommended Technique |
| Benzene | C₆H₆ | Residual Solvent | GC-MS |
| Diphenyl Ether | (C₆H₅)₂O | Synthesis By-product | GC-MS |
| Thiophenol | C₆H₅SH | Unreacted Starting Material | GC-MS |
| Diphenyl Disulfide | (C₆H₅S)₂ | Oxidation of Thiophenol | HPLC or GC-MS |
| Substituted Diphenyl Sulfones | e.g., Chlorothis compound | Synthesis By-product | HPLC or GC-MS |
Table 2: Performance Characteristics of HPLC and GC-MS for Impurity Analysis
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | ng to pg range | pg to fg range |
| Limit of Quantitation (LOQ) | Typically <0.05% | Typically <0.01% |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams were generated using Graphviz.
Caption: HPLC analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound purity.
Conclusion: Choosing the Right Technique
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound. The choice between them, or the decision to use both, will depend on the specific impurities of interest.
-
For a general purity assessment and the analysis of non-volatile or thermally labile impurities, HPLC is the method of choice. Its robustness and versatility make it a staple in quality control laboratories.
-
For the detection and identification of trace volatile and semi-volatile impurities, GC-MS is unparalleled in its sensitivity and specificity. It is particularly valuable for identifying unknown peaks and for ensuring the absence of residual solvents.
In a comprehensive quality control strategy, employing both HPLC and GC-MS will provide the most complete picture of this compound purity, ensuring the quality and consistency of this critical industrial chemical.
References
Unveiling Molecular Architecture: A Comparative Guide to Confirming Diphenyl Sulfone Derivative Crystal Structures via X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction stands as the gold standard for elucidating the absolute structure of crystalline materials, providing invaluable insights into the spatial arrangement of atoms and their connectivity. This guide offers a comparative analysis of the crystal structures of two diphenyl sulfone derivatives, 3,3'-diaminothis compound and 4,4'-dinitrothis compound, confirmed by X-ray diffraction, and presents a detailed experimental protocol and a comparison with an alternative crystallographic technique.
This compound and its derivatives are a class of compounds with significant applications in medicinal chemistry and materials science. The therapeutic efficacy and material properties of these compounds are intrinsically linked to their molecular geometry and intermolecular interactions in the solid state. X-ray diffraction provides a definitive method to characterize these features, offering a deep understanding of structure-property relationships.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the key crystallographic parameters for 3,3'-diaminothis compound and 4,4'-dinitrothis compound, offering a quantitative comparison of their solid-state structures.
| Parameter | 3,3'-Diaminothis compound | 4,4'-Dinitrothis compound |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.832(2) | 7.693(2) |
| b (Å) | 11.531(3) | 12.089(4) |
| c (Å) | 11.971(3) | 9.778(3) |
| α (°) | 90 | 90 |
| β (°) | 108.78(3) | 104.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1152.0(5) | 877.3(5) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.432 | 1.558 |
| S-O Bond Lengths (Å) | 1.445(2), 1.451(2) | 1.438(2), 1.442(2) |
| C-S-C Bond Angle (°) | 105.3(1) | 105.9(1) |
| O-S-O Bond Angle (°) | 118.9(1) | 119.5(1) |
Data for 3,3'-diaminothis compound and 4,4'-dinitrothis compound are sourced from publicly available crystallographic databases and peer-reviewed literature.
The Experimental Pathway: From Crystal to Structure
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. The process begins with the growth of high-quality single crystals, which are then subjected to X-ray analysis to generate a diffraction pattern that is ultimately used to solve and refine the molecular structure.
Detailed Experimental Protocol
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (commonly 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-ray beams.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format known as a Crystallographic Information File (CIF).
Alternative Methods for Structure Determination: A Comparative Overview
While single-crystal X-ray diffraction is the definitive method for determining crystal structures, other techniques can provide valuable structural information, particularly when suitable single crystals cannot be obtained. Electron crystallography is a notable alternative.
X-ray Crystallography:
-
Advantages: Provides the most accurate and precise determination of atomic positions and molecular geometry. The technique is highly automated and the interpretation of data is well-established.[1][2]
-
Disadvantages: Requires the growth of well-ordered single crystals of sufficient size, which can be a significant bottleneck for many compounds.
Electron Crystallography (MicroED):
-
Advantages: Can be used to determine the structures of much smaller crystals, often at the nanometer scale, which are unsuitable for X-ray diffraction.[1] This opens up structural analysis to a wider range of materials.
-
Disadvantages: Electrons interact more strongly with matter than X-rays, which can lead to increased sample damage and more complex "dynamical" scattering effects that can complicate data analysis.
References
A Comparative Guide to the Thermal Stability of Diphenyl Sulfone and Other Diaryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of diaryl sulfones is a critical parameter in their application as high-performance polymers, specialty solvents, and as scaffolds in medicinal chemistry. Understanding how structural modifications to the diaryl sulfone core influence thermal stability is crucial for the rational design of new materials and drug candidates. This guide provides an objective comparison of the thermal stability of diphenyl sulfone with various substituted diaryl sulfones, supported by experimental data.
Executive Summary
This compound exhibits exceptional thermal stability, often serving as a benchmark for comparison. The introduction of substituents on the aromatic rings can significantly alter this stability. Generally, electron-donating groups tend to have a varied effect depending on their nature, while bulky substituents that can form stable radicals may increase thermal stability. This guide will delve into the quantitative data supporting these trends.
Data Presentation: Thermal Stability of Diaryl Sulfones
The thermal stability of a compound is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The temperature at which a 5% weight loss (Td-5%) occurs is a standard metric for comparing the thermal stability of different compounds.
| Compound Name | Structure | Substituent Type | Td-5% (°C) |
| This compound | C₁₂H₁₀O₂S | Unsubstituted | ~450[1] |
| Bis(4-aminophenyl) sulfone (Dapsone) | C₁₂H₁₂N₂O₂S | Electron-Donating | 339[2][3] |
| This compound derivative (DB16) | Diaryl sulfone with carbazole substituents | Bulky/Electron-Rich | 462[4] |
| This compound derivative (DB17) | Diaryl sulfone with carbazole substituents | Bulky/Electron-Rich | 423[4] |
| This compound derivative (DB26) | Diaryl sulfone with a single 9-alkylated bicarbazole fragment | Bulky/Electron-Rich | 421[4] |
| This compound derivative (DB22) | Diaryl sulfone with a single 9-alkylated bicarbazole fragment | Bulky/Electron-Rich | 396[4] |
| This compound derivative (DB27) | Diaryl sulfone with a single 9-alkylated bicarbazole fragment | Bulky/Electron-Rich | 391[4] |
| This compound derivative (DB18) | Diaryl sulfone with a single 9-alkylated bicarbazole fragment | Bulky/Electron-Rich | 380[4] |
Note: The thermal stability of this compound itself is widely reported to be very high, with some sources indicating resistance to decomposition up to 550°C. The value of ~450°C for 5% weight loss is a conservative estimate based on the onset of decomposition observed in polymers containing this moiety.
Experimental Protocols
A standardized method for determining the thermal stability of the compounds listed above is Thermogravimetric Analysis (TGA). The following is a general experimental protocol based on established standards such as ASTM E1131.
Objective: To determine the temperature at which 5% weight loss (Td-5%) occurs for a given diaryl sulfone.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating.
-
Sample pans (e.g., platinum or alumina).
-
Inert gas supply (e.g., high-purity nitrogen).
Procedure:
-
Sample Preparation: A small amount of the diaryl sulfone sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-oxidative atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which a 5% loss of the initial sample mass has occurred. This temperature is reported as the Td-5%.
Visualization of Thermal Decomposition Pathway
The primary thermal decomposition pathway for diaryl sulfones involves the homolytic cleavage of the carbon-sulfur (C-S) bond, leading to the formation of aryl radicals and the elimination of sulfur dioxide (SO₂).[5] This process is depicted in the following diagram:
Discussion and Conclusion
The data presented in this guide indicate that this compound is a highly thermally stable molecule. The introduction of amino groups, as in dapsone, appears to decrease the thermal stability compared to the unsubstituted parent compound. In contrast, the incorporation of bulky, electron-rich carbazole substituents leads to diaryl sulfones with exceptionally high thermal stability, with Td-5% values exceeding 460°C in some cases. This suggests that steric hindrance and the potential for resonance stabilization of the resulting radical intermediates may play a significant role in enhancing thermal stability.
The information provided herein is intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling more informed decisions in the design and application of diaryl sulfone-based compounds. Further systematic studies on diaryl sulfones with a wider range of electron-donating and electron-withdrawing groups would provide a more complete understanding of structure-stability relationships.
References
- 1. EP0220004A1 - Process for synthesizing 4,4'-dihydroxythis compound - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
The Influence of Diphenyl Sulfone on the Mechanical Properties of Advanced Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of diphenyl sulfone and its derivatives on the mechanical properties of various high-performance polymers. By summarizing quantitative data from experimental studies and detailing the methodologies used, this document serves as a valuable resource for understanding the role of sulfone compounds in polymer science.
This compound as a High-Temperature Processing Solvent for PEEK
This compound (DPS) is a crucial high-temperature solvent in the synthesis of polyetheretherketone (PEEK), a high-performance thermoplastic.[1] Its high boiling point allows for the necessary reaction temperatures (300-350 °C) for the step-growth polymerization of PEEK.[1] The use of DPS as a solvent influences the crystallization rate and final crystallinity of the PEEK resin, which in turn has a significant impact on its mechanical properties, including strength, ductility, and impact resistance.[2] While not typically present as an additive in the final product (as residual solvent is generally removed), the processing conditions it enables are key to achieving PEEK's desirable mechanical profile.[3][4] The molecular weight and distribution, influenced by the polymerization process in DPS, directly affect the mechanical performance of PEEK.[2]
Impact of Sulfone-Containing Plasticizers on Polyphenylene Sulfone (PPSU)
While direct data on this compound as a plasticizer for polyphenylene sulfone (PPSU) is limited, studies on oligomers derived from 4,4'-dichlorodiphenylsulfone provide valuable insights into how sulfone-containing molecules can modify the mechanical properties of PPSU. These oligomers act as effective plasticizers, increasing the melt flow rate (MFR) for easier processing while maintaining key mechanical properties at certain concentrations.[5]
Below is a summary of the effect of a plasticizer based on 4,4'-dihydroxydiphenyl and 4,4'-dichlorodiphenylsulfone on the mechanical properties of PPSU.
Table 1: Effect of a Sulfone-Based Plasticizer on the Mechanical Properties of PPSU [5]
| Plasticizer Content (wt%) | Impact Strength (kJ/m²) | Flexural Modulus (GPa) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 78.3 | 2.45 | 2.18 | 72.4 | 56.7 |
| 5 | 75.1 | 2.48 | 2.21 | 72.1 | 51.2 |
| 10 | 72.4 | 2.51 | 2.25 | 71.8 | 45.8 |
| 20 | 68.9 | 2.55 | 2.29 | 71.2 | 38.1 |
| 30 | 45.2 | 2.62 | 2.36 | 65.3 | 15.4 |
| 40 | 28.7 | 2.71 | 2.45 | 58.9 | 8.2 |
Data extracted from a 2018 study on the plasticization of highly-filled polyphenylene sulfone.[5]
As the data indicates, increasing the concentration of the sulfone-based plasticizer leads to a decrease in impact strength and elongation at break, while the flexural and tensile moduli show a slight increase up to a certain concentration. This trade-off is common when plasticizers are introduced to improve processability.
Diaminothis compound (DDS) as a Curing Agent in Epoxy Resins
Diaminothis compound (DDS) is a widely used curing agent for epoxy resins, particularly in high-performance composites for aerospace applications. The isomeric structure of DDS has a notable effect on the mechanical properties of the cured epoxy.
A study comparing the effects of 3,3'-DDS and 4,4'-DDS as curing agents for a bifunctional epoxy resin (diglycidyl ether of bisphenol F) demonstrated that the 3,3'-DDS system resulted in a higher Young's modulus.
Table 2: Comparison of Mechanical and Thermal Properties of Epoxy Resins Cured with DDS Isomers
| Curing Agent | Young's Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 3,3'-DDS | Higher | 133.21 |
| 4,4'-DDS | Lower | 158.07 |
Furthermore, research on hybrid systems has shown that mixing isomeric curing agents can lead to a significant improvement in fracture toughness without compromising other properties. For instance, a blend of 3,3'-DDS and 4,4'-DDS at a 7:3 ratio resulted in a 30% higher fracture toughness compared to the epoxy cured with 3,3'-DDS alone and a 100% improvement over the 4,4'-DDS system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the mechanical properties of polymers.
Tensile Properties Testing (based on ASTM D638)
Objective: To determine the tensile properties of unreinforced and reinforced plastics.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cells.
-
Pneumatic grips to securely hold the specimen.
-
Extensometer for precise strain measurement.
Specimen Preparation:
-
Specimens are typically dumbbell-shaped (Type I is the most common).[6]
-
The thickness of the specimens can be up to 14 mm.[7] For thinner films, ASTM D882 is preferred.[7]
-
Specimens should be conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing.[8]
Procedure:
-
Measure the width and thickness of the specimen at the center and near each end of the gauge length.[7]
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the specimen's gauge length.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's rigidity.[8]
-
Record the load and elongation data throughout the test.
Data Analysis: From the resulting stress-strain curve, the following properties are calculated:
-
Tensile Strength at Yield and Break
-
Elongation at Yield and Break
-
Tensile Modulus (a measure of stiffness)
-
Poisson's Ratio
Charpy Impact Strength Testing (based on ISO 179-1)
Objective: To determine the Charpy impact strength of plastics under defined conditions.[9]
Apparatus:
-
Pendulum impact tester.
-
Standardized specimen supports and anvils.
Specimen Preparation:
-
Specimens are typically rectangular bars (e.g., 80 mm x 10 mm x 4 mm).[10]
-
A notch may be machined into the specimen to create a stress concentration point.[11]
-
Specimens must be conditioned under controlled temperature and humidity before testing.[11]
Procedure:
-
Place the test specimen on the supports in the pendulum impact tester. For notched specimens, the notch should face away from the point of impact.[11]
-
Release the pendulum hammer, allowing it to strike and fracture the specimen.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.
Data Analysis:
-
The impact strength is calculated as the absorbed energy divided by the cross-sectional area of the specimen at the point of fracture.
-
Results are typically reported in kilojoules per square meter (kJ/m²).[11]
Visualizations
Caption: A typical experimental workflow for evaluating the mechanical properties of polymers.
Caption: Logical relationships of this compound's role and impact in different polymer systems.
References
- 1. Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. Influence of fabrication method on the biological properties of modified PEEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classification of PEEK Medical Material - Jilin Joinature Polymer Co., Ltd. [zhongyanpeek.com]
- 5. ipme.ru [ipme.ru]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 9. zwickroell.com [zwickroell.com]
- 10. Impact tests according to ISO 179 / ISO 180 | Centexbel [centexbel.be]
- 11. sciteq.com [sciteq.com]
Kinetic analysis to elucidate the reaction mechanism in the presence of diphenyl sulfone.
For researchers, scientists, and drug development professionals, understanding the intricate details of reaction kinetics is paramount for process optimization, mechanism elucidation, and the development of robust synthetic methodologies. Diphenyl sulfone, a high-boiling point, polar aprotic solvent, is frequently employed in high-temperature reactions. This guide provides a comparative analysis of its influence on reaction kinetics, supported by experimental data, to illuminate its role in directing reaction pathways.
This analysis focuses on two distinct reaction types where this compound plays a critical role: the cyclotrimerization of cyanate esters, a key polymerization reaction, and the synthesis of poly(ether ether ketone) (PEEK), an important high-performance polymer formed via nucleophilic aromatic substitution. Through a detailed examination of kinetic data and reaction mechanisms, this guide aims to provide a clear understanding of how this solvent modulates reaction rates and outcomes.
Case Study 1: Cyanate Ester Polymerization
The formation of polytriazine networks via the cyclotrimerization of cyanate esters is a fundamental process in the creation of high-performance thermosetting polymers. The kinetics of this reaction were investigated both in the absence of a solvent (bulk polymerization) and in solution with this compound.
Comparative Kinetic Data
A comparative study on the polymerization of a tricyanate ester revealed a significant impact of this compound on the reaction kinetics. The reaction was found to be approximately five times slower in this compound compared to the bulk polymerization in the melt. This observation is quantitatively supported by the difference in activation energies.
| Condition | Relative Reactivity | Activation Energy (Ea) | Rationale for Kinetic Difference |
| Bulk Polymerization (Melt) | ~5x Faster | Lower | Reactant molecules are in a higher energy state, closer to the transition state. |
| In this compound | Slower | Significantly Larger | Preferential solvation by this compound lowers the ground state energy of the reactant monomer, thus increasing the energy barrier to reach the transition state. |
Experimental Protocol: Kinetic Analysis by DSC
The kinetic analysis for the cyanate ester polymerization was conducted using nonisothermal Differential Scanning Calorimetry (DSC), a powerful technique for studying the kinetics of thermosetting resins.
-
Sample Preparation: A sample of the dicyanate ester monomer was mixed with this compound (e.g., in a 1:1 weight ratio). For bulk experiments, the monomer was used neat. A small amount of the mixture (~5 mg) was hermetically sealed in an aluminum DSC pan.
-
DSC Analysis: The sample was subjected to a controlled heating program in the DSC instrument under an inert atmosphere (e.g., argon). Data was collected at multiple heating rates (e.g., 2, 5, 10, and 20 °C/min) to enable isoconversional kinetic analysis.
-
Data Analysis: The heat flow as a function of temperature and time was recorded. The extent of conversion (α) was calculated by integrating the exothermic peak of the polymerization reaction. The kinetic parameters, such as the activation energy (Eα) and the pre-exponential factor (Aα), were then determined as a function of conversion using model-free isoconversional methods (e.g., the Vyazovkin method) and model-based methods (e.g., the Kamal model).
Reaction Mechanism and Workflow
The generally accepted mechanism for the non-catalyzed cyclotrimerization of cyanate esters involves the formation of a cyanurate ring through a series of nucleophilic additions. The process is understood to be autocatalytic in nature.
Case Study 2: Poly(ether ether ketone) (PEEK) Synthesis
The synthesis of PEEK is a cornerstone of the high-performance polymer industry. It is typically achieved through a nucleophilic aromatic substitution (SNAr) polycondensation reaction. Due to the high temperatures required to ensure the polymer remains in solution and to drive the reaction to completion (often around 300 °C), high-boiling, polar aprotic solvents are essential. This compound is a solvent of choice for this process.
The Role of the Solvent in PEEK Synthesis
In the synthesis of PEEK, 4,4'-difluorobenzophenone is reacted with the disodium salt of hydroquinone. This reaction is a classic example of an SNAr pathway.
The choice of solvent is critical. While other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can be used, their lower boiling points limit the achievable molecular weight as the polymer precipitates out of solution prematurely. This compound's high boiling point (379 °C) allows the polymerization to be conducted at temperatures near the melting point of PEEK, maintaining solubility and enabling the growth of high molecular weight chains. An alternative high-temperature solvent that has been explored is sulfolane.
Experimental Protocol: PEEK Synthesis
-
Reactant Setup: A reaction vessel is charged with 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate (to form the phenolate in situ) in this compound as the solvent.
-
Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen) with constant stirring. The temperature is gradually increased to around 320 °C and held for several hours to allow for the growth of high molecular weight polymer chains.
-
Workup: After cooling, the solid reaction mixture is ground. The this compound and inorganic salts are removed by washing with solvents like acetone and water, respectively. The resulting PEEK polymer is then dried.
Reaction Pathway
The synthesis of PEEK proceeds via a step-growth polymerization mechanism involving repeated SNAr reactions.
Conclusion
The kinetic analysis of reactions in the presence of this compound reveals its significant, though varied, influence on chemical transformations.
-
In the case of cyanate ester polymerization , this compound acts as more than just a passive solvent. Through solvation, it stabilizes the ground state of the monomer, thereby increasing the activation energy and slowing down the reaction compared to bulk conditions. This demonstrates a direct electronic interaction that alters the kinetic landscape of the reaction.
-
For the synthesis of PEEK , this compound's primary role is to serve as a high-temperature, polar aprotic medium. Its exceptional thermal stability and ability to dissolve the growing polymer chains are crucial for achieving high molecular weights. While it facilitates the inherent kinetics of the SNAr reaction by providing the necessary environment, its effect is more physical (maintaining solubility) than a direct modulation of the activation energy as seen with cyanate esters.
A comparative analysis of the reactivity of diphenyl sulfone and diphenyl sulfoxide.
Published: December 13, 2025
This guide presents a detailed comparative analysis of the chemical reactivity of diphenyl sulfone and diphenyl sulfoxide. Intended for researchers, scientists, and professionals in drug development, this document provides a clear overview of their respective chemical behaviors, supported by experimental data and detailed methodologies.
Introduction
This compound and diphenyl sulfoxide are two organosulfur compounds that, while structurally similar, exhibit significant differences in their chemical reactivity and stability. Both feature a sulfur atom bonded to two phenyl rings, but they differ in the oxidation state of the sulfur. Diphenyl sulfoxide possesses one sulfinyl group (S=O), whereas this compound has a sulfonyl group (O=S=O).[1] This seemingly small structural difference leads to profound variations in their chemical properties and, consequently, their applications.
This compound is characterized by its high chemical and thermal stability, making it a suitable solvent for high-temperature applications, such as in the processing of rigid polymers.[2] In contrast, diphenyl sulfoxide is considerably more reactive, rendering it a versatile reagent and intermediate in organic synthesis.[3][4][5] This guide will explore these differences through a detailed examination of their reactions, supported by experimental protocols.
Comparative Data on Reactivity
The following table summarizes the key differences in the reactivity of this compound and diphenyl sulfoxide based on common chemical transformations.
| Reaction Type | Diphenyl Sulfoxide | This compound | Key Observations |
| Oxidation | Readily oxidized to this compound using common oxidizing agents (e.g., H₂O₂, NaClO₂).[6][7] | Generally inert to further oxidation under standard conditions due to the sulfur atom being in its highest oxidation state (+6).[1] | The sulfoxide group represents an intermediate oxidation state between a sulfide and a sulfone.[8] |
| Reduction | Can be reduced to diphenyl sulfide under relatively mild conditions. For example, heating with sulfur at 280°C quantitatively yields the sulfide.[9] | Reduction to diphenyl sulfide is challenging and requires strong reducing agents like diisobutylaluminum hydride (Dibal-H) or lithium aluminum hydride.[10][11] | The sulfonyl group is markedly stable and resistant to reduction compared to the sulfinyl group.[11] |
| Thermal Stability | Less stable at high temperatures. | Highly stable both chemically and thermally. It is used as a high-temperature solvent with a boiling point of 379°C.[12][2] | The double oxygen bonds in sulfones contribute to their enhanced stability compared to sulfoxides.[3] |
| Reaction with Sulfur | Reduced to diphenyl sulfide at ~280°C.[9] | Reacts with sulfur at higher temperatures (~300°C) not by reduction, but through a substitution involving C-S bond cleavage.[9][13] | The reaction mechanisms are distinct; sulfoxide undergoes S-O bond fission while sulfone undergoes C-S bond fission.[14] |
| Acidity of α-protons | Can be deprotonated at the α-carbon to form a stabilized carbanion (a useful synthetic intermediate). | α-protons are significantly more acidic and can be removed by strong bases, forming α-sulfonyl carbanions. | The sulfonyl group is more strongly electron-withdrawing than the sulfinyl group, leading to higher acidity of adjacent protons. |
Detailed Reactivity Analysis
3.1. Oxidation
The oxidation of diphenyl sulfoxide to this compound is a common transformation. The sulfur atom in the sulfoxide is in a +4 oxidation state and can be readily oxidized to the +6 state of the sulfone. A variety of oxidizing agents can accomplish this, including hydrogen peroxide, sodium chlorite, and peroxy acids.[6][7][15] The reaction is often high-yielding and selective.
Conversely, this compound is highly resistant to oxidation. The sulfur atom in the sulfonyl group is already in its highest stable oxidation state, making further oxidation energetically unfavorable under typical laboratory conditions.
3.2. Reduction
The reduction of these compounds highlights their differing stability. Diphenyl sulfoxide can be deoxygenated to form diphenyl sulfide with relative ease. For instance, heating with elemental sulfur effectively removes the oxygen atom.[9]
The reduction of this compound to diphenyl sulfide is a significantly more challenging process, reflecting the high stability of the sulfonyl group.[11] Early attempts with common reducing agents like zinc and mineral acids were unsuccessful.[11] The development of powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (Dibal-H), has made this transformation feasible, although it often requires elevated temperatures.[10][11]
3.3. Thermal Reactions and Bond Fission
Tracer studies have revealed fundamental differences in how these molecules behave at high temperatures. When heated with diphenyl disulfide, diphenyl sulfoxide reacts via the fission of the sulfur-oxygen (S-O) bond.[14] In contrast, under similar conditions, this compound undergoes cleavage of the carbon-sulfur (C-S) bond.[14] This indicates that the S-O links in the sulfone group are stronger and less prone to cleavage than those in the sulfoxide group.[13] This inherent stability contributes to this compound's utility as a high-temperature solvent.
Experimental Protocols
4.1. Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
-
Objective: To selectively oxidize diphenyl sulfide to diphenyl sulfoxide, minimizing over-oxidation to the sulfone.
-
Reagents: Diphenyl sulfide, hydrogen peroxide (30% aqueous solution), glacial acetic acid, sodium hydroxide (4 M aqueous solution), dichloromethane (CH₂Cl₂), anhydrous sodium sulfate (Na₂SO₄).[7]
-
Procedure: [7]
-
Dissolve diphenyl sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.
-
Slowly add hydrogen peroxide (8 mmol, 30% solution) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the pure diphenyl sulfoxide.
-
-
Expected Yield: 90-99%.[7]
4.2. Oxidation of Diphenyl Sulfoxide to this compound
-
Objective: To oxidize diphenyl sulfoxide to this compound.
-
Reagents: Diphenyl sulfoxide, sodium chlorite (NaClO₂), hydrochloric acid (HCl), ethyl acetate or acetonitrile.[6]
-
Procedure: (Based on the oxidation of diphenyl sulfide to this compound, the same conditions are effective for the sulfoxide).[6]
-
In a reaction vessel, dissolve diphenyl sulfoxide in ethyl acetate.
-
In situ generate chlorine dioxide by adding sodium chlorite (NaClO₂) and hydrochloric acid (HCl) to the reaction mixture.
-
Stir the reaction under optimized temperature conditions as determined by monitoring.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to isolate this compound.
-
-
Expected Yield: High, potentially up to 96% based on the sulfide to sulfone conversion.[6]
4.3. Reduction of this compound to Diphenyl Sulfide
-
Objective: To reduce the highly stable this compound to diphenyl sulfide using a powerful reducing agent.
-
Reagents: this compound, diisobutylaluminum hydride (Dibal-H) in a suitable solvent (e.g., toluene), ethanol, water, concentrated hydrochloric acid.[10]
-
Procedure: [10]
-
In a flask under an inert atmosphere, dissolve this compound (1 mol) in toluene.
-
Add diisobutylaluminum hydride (Dibal-H) (approx. 2.2 mol) to the solution.
-
Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).
-
After cooling the mixture to room temperature, cautiously quench the reaction by the sequential addition of ethanol, followed by water, and then concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water.
-
Distill off the solvent. The residue can be further purified by distillation or chromatography to yield diphenyl sulfide.
-
-
Expected Yield: Approximately 57%.[10]
Visualization of Reaction Pathways
The oxidation of a sulfide to a sulfoxide and then to a sulfone is a fundamental pathway in organosulfur chemistry. The following diagram illustrates this sequential oxidation process.
Caption: Sequential oxidation from diphenyl sulfide to this compound.
The logical relationship between the stability and reactivity of these compounds and their reduction is depicted below.
Caption: Correlation between stability and ease of reduction.
Conclusion
The reactivity of this compound and diphenyl sulfoxide is fundamentally dictated by the oxidation state of the sulfur atom. Diphenyl sulfoxide, with its lone pair of electrons on the sulfur and a single S=O bond, is a versatile and reactive intermediate, susceptible to both oxidation and reduction under relatively mild conditions. This reactivity makes it a valuable tool in organic synthesis.
In stark contrast, this compound's fully oxidized sulfonyl group imparts exceptional chemical and thermal stability. Its resistance to both further oxidation and reduction (except by very powerful reagents) underpins its primary use as a high-temperature solvent in industrial processes. For researchers and drug development professionals, understanding these distinct reactivity profiles is crucial for selecting the appropriate compound, whether as a stable scaffold or a reactive intermediate for constructing complex molecules.
References
- 1. differencebetween.com [differencebetween.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. difference.wiki [difference.wiki]
- 4. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 127-63-9 [chemicalbook.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. SULFOXIDES AND SULFONES: REVIEW [ouci.dntb.gov.ua]
A Comparative Guide to Method Validation for Diphenyl Sulfone Quantification in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of diphenyl sulfone in reaction mixtures is critical for monitoring reaction progress, determining yield, and ensuring the purity of the final product. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the general method validation workflow.
Performance Comparison of Analytical Methods
The selection of an optimal analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters for HPLC, GC-MS, and qNMR for the analysis of this compound and structurally related compounds.
| Parameter | HPLC-UV | GC-MS | qNMR |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.999[1] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | Low ppb range (e.g., ~0.02 ppb for similar compounds)[2] | Low ng/g to pg range (e.g., 0.06-0.10 ng/g for related sulfones)[3] | Low µg/mL to mg/mL range (e.g., ~0.02 mg/mL for sulfasalazine)[1] |
| Limit of Quantitation (LOQ) | Mid-to-high ppb range | Mid-to-high ng/g to pg range | Mid-to-high µg/mL to mg/mL range (e.g., ~0.07 mg/mL for sulfasalazine)[1] |
| Selectivity | Good; dependent on chromatographic separation | Excellent; combination of retention time and mass fragmentation | Excellent; based on unique chemical shifts |
| Throughput | High | Medium | Low to Medium |
Experimental Workflows and Logical Relationships
A robust method validation process follows a structured workflow to ensure the reliability of the analytical data. The following diagram illustrates the key stages of a typical method validation process.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in reaction mixtures due to its robustness and high throughput.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary by diluting the aliquot in a known volume of the mobile phase.
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices or at trace levels.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Autosampler.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 270°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to a concentration appropriate for GC-MS analysis.
-
-
Calibration:
-
Prepare a series of this compound standards in the same solvent as the samples.
-
Analyze the standards to generate a calibration curve based on the peak area of a characteristic ion.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of this compound without the need for a specific this compound reference standard, instead using a certified internal standard.[6]
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
-
Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).[1]
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Quantification:
-
Integrate the well-resolved, characteristic signals of both this compound and the internal standard.
-
Calculate the concentration of this compound using the following equation: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_solvent) * Purity_standard Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Purity = Purity of the standard
-
-
References
- 1. benthamscience.com [benthamscience.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Experimental Findings and Theoretical Predictions for Diphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and theoretical predictions for the molecular structure and properties of diphenyl sulfone. The information presented herein is intended to serve as a valuable resource for researchers engaged in fields such as medicinal chemistry, materials science, and computational chemistry. By juxtaposing experimental findings with theoretical models, this document aims to provide a deeper understanding of the physicochemical characteristics of this compound, a key structural motif in various pharmacologically active compounds and functional polymers.
Structural Parameters: A Tale of Two Methodologies
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. In this section, we compare the key bond lengths and angles of this compound as determined by single-crystal X-ray diffraction, an experimental technique that provides a snapshot of the molecule in the solid state, and Density Functional Theory (DFT) calculations, a computational method that predicts the geometry of an isolated molecule in the gas phase.
A study reporting the X-ray crystal structures of a series of sulfones, including this compound, found that the S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and the S-C bond distances are in the range of 1.743(7) to 1.790(3) Å.[1][2] The C-S-C bond angles were observed to vary from 101.1(3)° to 106.80(14)°, while the O-S-O bond angles ranged from 116.7(2)° to 120.61(8)°.[1][2] For theoretical comparison, B3PW91 DFT calculations were performed on these sulfones.[1][2]
A separate DFT analysis of this compound provides more specific calculated values for its geometric parameters. These theoretical predictions offer a valuable counterpoint to the experimental data, allowing for an assessment of the accuracy of the computational models.
| Parameter | Experimental (X-ray Crystallography) | Theoretical (DFT) |
| Bond Lengths (Å) | ||
| S=O | 1.392 - 1.463[1][2] | Value from specific DFT calculation needed |
| S-C | 1.743 - 1.790[1][2] | Value from specific DFT calculation needed |
| Bond Angles (°) | ||
| C-S-C | 101.1 - 106.80[1][2] | Value from specific DFT calculation needed |
| O-S-O | 116.7 - 120.61[1][2] | Value from specific DFT calculation needed |
Experimental Protocols: A Guide to Characterization
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed methodologies for key experimental techniques used in the characterization of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the mixture until the this compound is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical TMS peak.
-
Data Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a 90° pulse. For a typical analysis, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Objective: To obtain an FTIR spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any moisture.
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the this compound sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualizing Molecular Processes and Workflows
Diagrams are powerful tools for representing complex information in a clear and concise manner. Below, we present two diagrams generated using the DOT language to illustrate a key reaction workflow and a photophysical decay pathway involving this compound.
Caption: Experimental workflow for the synthesis of sulfonated poly(arylene ether sulfone).
Caption: Photophysical decay pathways of the S1 excited state of this compound.[3]
References
A Comparative Analysis of Lot-to-Lot Consistency of Diphenyl Sulfone from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The consistency of raw materials is a cornerstone of reproducible research and robust drug development. Diphenyl sulfone, a key reagent and solvent in various pharmaceutical applications, is no exception. Variability in purity, impurity profiles, and physical properties between different lots and suppliers can significantly impact reaction kinetics, product yield, and the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive framework for assessing the lot-to-lot consistency of this compound from different suppliers, complete with detailed experimental protocols and comparative data.
Key Quality Attributes for this compound
The critical quality attributes (CQAs) for this compound that require stringent monitoring to ensure lot-to-lot consistency include:
-
Purity: The percentage of this compound in the material.
-
Impurity Profile: The identity and quantity of related substances, residual solvents, and inorganic impurities.
-
Physical Properties: Melting point, appearance, and particle size distribution.
-
Thermal Stability: Decomposition temperature and behavior upon heating.
Comparative Analysis of this compound from Three Commercial Suppliers
To illustrate the assessment process, this section presents a hypothetical comparative analysis of three different lots of this compound from three distinct suppliers (Supplier A, Supplier B, and Supplier C).
Data Summary
The following tables summarize the quantitative data obtained from the analysis of each lot.
Table 1: Purity and Impurity Profile
| Parameter | Supplier A (Lot #A001) | Supplier B (Lot #B001) | Supplier C (Lot #C001) | Acceptance Criteria |
| Assay (GC, Area %) [3] | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Total Impurities (HPLC, Area %) | 0.15% | 0.42% | 0.08% | ≤ 0.5% |
| Monomethyldiphenylsulfone (ppm) [4] | 50 | 150 | 30 | ≤ 100 ppm |
| Monochlorodiphenylsulfone (ppm) [4] | < 10 | 80 | < 10 | ≤ 20 ppm |
| Residual Acidity (µeq/g) [4] | 0.5 | 2.0 | 0.3 | ≤ 1.0 µeq/g |
| Residual Solvents (GC-HS, ppm) | ||||
| Toluene | 25 | 100 | 15 | ≤ 890 ppm |
| Methylene Chloride | < 5 | 50 | < 5 | ≤ 600 ppm |
| Heavy Metals (ICP-MS, ppm) | ||||
| Sodium | 2 | 15 | 1 | ≤ 5 ppm |
| Iron | 1 | 8 | < 1 | ≤ 2 ppm |
| Potassium | < 1 | 10 | < 1 | ≤ 2 ppm |
Table 2: Physical and Thermal Properties
| Parameter | Supplier A (Lot #A001) | Supplier B (Lot #B001) | Supplier C (Lot #C001) | Acceptance Criteria |
| Appearance | White crystalline powder | Off-white crystalline powder | White crystalline powder | White to off-white crystalline powder |
| Melting Point (°C) [3] | 128.5 - 129.5 | 127.0 - 129.0 | 129.0 - 130.0 | 126.0 - 131.0 °C |
| Particle Size (D50, µm) | 150 | 250 | 145 | 100 - 300 µm |
| Thermal Decomposition (TGA, °C) | 355 | 352 | 356 | ≥ 350 °C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity and Impurity Profiling by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) for Assay:
-
Instrumentation: Agilent 7890 GC with a 5975C MS detector.[5]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane (split ratio 50:1).[5]
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MS Transfer Line Temperature: 280 °C.[5]
-
Data Analysis: Purity is determined by area normalization.
-
-
High-Performance Liquid Chromatography (HPLC) for Related Substances:
-
Instrumentation: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis: Impurities are quantified based on their peak area relative to the total peak area.
-
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
-
Instrumentation: GC system with a headspace autosampler.
-
Column: DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Optimized for the separation of expected residual solvents (e.g., methanol, methylene chloride, toluene).[8]
-
Detection: Flame Ionization Detector (FID).
-
Quantitation: External standard calibration.
Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Instrumentation: ICP-MS spectrometer.
-
Sample Preparation: Digestion of the this compound sample in concentrated nitric acid.
-
Analysis: The digested sample is introduced into the plasma, and the ions are detected by the mass spectrometer.
-
Quantitation: External standard calibration.
Physical and Thermal Characterization
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Particle Size Distribution: Measured by laser diffraction using an instrument such as a Malvern Mastersizer.[8]
-
Thermogravimetric Analysis (TGA): Performed on a TGA instrument under a nitrogen atmosphere with a heating rate of 10 °C/min to determine the onset of thermal decomposition.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of the assessment process for ensuring the lot-to-lot consistency of this compound.
References
- 1. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 2. Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L08232.0B [thermofisher.com]
- 4. US20140221595A1 - High purity this compound, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Diphenyl Sulfone: A Guide for Laboratory Professionals
The proper disposal of diphenyl sulfone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations. Adherence to these protocols is essential to minimize health risks and prevent environmental contamination.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1]
-
Respiratory Protection: In cases of poor ventilation or dust generation, use a NIOSH/MSHA-approved dust/mist respirator.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Workflow
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] While pure this compound may not have a specific Resource Conservation and Recovery Act (RCRA) hazardous waste code, its properties require it to be managed as a hazardous chemical.[2][4] Generators are responsible for determining if their waste is hazardous under local, state, and federal regulations.[5][6]
1. Waste Collection and Containerization:
-
Place waste this compound into its original container if possible, or a clearly labeled, sealed, and chemically compatible container suitable for solid waste.[1][3]
-
Do not mix this compound waste with other waste streams.[1]
-
Handle uncleaned, empty containers as you would the product itself.[1]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include all relevant hazard warnings, such as "Harmful if Swallowed" and "Causes Skin and Eye Irritation".[1][3]
-
Ensure the label includes the date of waste accumulation.
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Store away from combustible materials and other reactive substances.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the disposal company with the Safety Data Sheet (SDS) and all other available information about the waste.[3]
-
The preferred disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7]
Spill Cleanup and Decontamination
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2][4]
-
Collection: Carefully sweep or shovel the solid material into a suitable container for disposal. Avoid creating dust .[1][2][3]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and place them in a sealed container to be disposed of as hazardous waste.[3]
Quantitative Safety and Environmental Data
The following table summarizes key quantitative data for this compound, relevant to its safe handling and disposal.
| Parameter | Value | Reference |
| Toxicity Data | ||
| LD50 (Oral, Rat) | >300 - 500 mg/kg | [1] |
| LD50 (Oral, Mouse) | 375 mg/kg | [1] |
| Occupational Exposure Limits | ||
| OSHA PEL (Nuisance Dust, Total) | 15 mg/m³ | [2] |
| OSHA PEL (Nuisance Dust, Respirable) | 5 mg/m³ | [2] |
| Environmental Data | ||
| Aquatic Toxicity (LC50, Daphnia magna) | 30 mg/L | [6] |
| Partition Coefficient (log Pow) | 2.61 | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diphenyl sulfone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Diphenyl sulfone, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a trusted source for laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some individuals may also experience skin sensitization after contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Type | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[2][4] |
| Skin Protection | Chemically resistant, impervious gloves | Inspect gloves prior to use.[5] Recommended materials include nitrile rubber, neoprene, or butyl rubber.[2] |
| Lab coat or protective suit | To prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA approved dust/mist respirator | Required when dust may be generated or if ventilation is inadequate.[4] A P2 filter is recommended.[6] |
Note on Glove Selection: Specific breakthrough time data for this compound is not widely available. It is crucial to consult the glove manufacturer's chemical resistance data for the most accurate protection information. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory agencies.[1][4][5] In the absence of a specific limit, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust.
| Jurisdiction | Exposure Limit (Respirable Fraction) |
| US - California (PEL) | 5 mg/m³[2] |
| US - Oregon (PEL) | 5 mg/m³[2] |
| US - Wyoming (PEL) | 5 mg/m³[2] |
Operational Plan for Handling this compound
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.[2]
-
Verify that a properly functioning eyewash station and safety shower are nearby.[7]
-
Prepare your work area in a well-ventilated space, preferably a chemical fume hood, to minimize dust exposure.[2][4]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Donning PPE:
-
Outer Gloves: Don the first pair of chemically resistant gloves.
-
Lab Coat/Suit: Put on a clean, buttoned lab coat or a protective suit.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye Protection: Put on safety goggles or glasses.
-
Inner Gloves: Don a second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
-
Chemical Handling:
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.
-
Wipe down the exterior of all containers before removing them from the work area.
-
-
Doffing PPE:
-
This sequence is critical to prevent self-contamination.
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it inside out and away from your body.
-
Eye Protection: Remove eye protection.
-
Respirator: If worn, remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste Disposal
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[8]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always use a licensed professional waste disposal service and adhere to all local, regional, and national regulations.[4][8]
-
Do not allow the chemical to enter drains or waterways.[2][4]
Contaminated PPE Disposal
-
All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound should be considered contaminated.
-
Place all contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container for disposal.
-
Contaminated reusable clothing should be professionally laundered before reuse.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
